molecular formula C35H44ClN3O4 B15557299 Lactat-CY5

Lactat-CY5

Número de catálogo: B15557299
Peso molecular: 606.2 g/mol
Clave InChI: PLRINAXXLHBCCJ-JMAPEOGHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Lactat-CY5 is a useful research compound. Its molecular formula is C35H44ClN3O4 and its molecular weight is 606.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C35H44ClN3O4

Peso molecular

606.2 g/mol

Nombre IUPAC

(2S)-3-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]-2-hydroxypropanoic acid chloride

InChI

InChI=1S/C35H43N3O4.ClH/c1-34(2)25-16-11-13-18-27(25)37(5)30(34)20-8-6-9-21-31-35(3,4)26-17-12-14-19-28(26)38(31)23-15-7-10-22-32(40)36-24-29(39)33(41)42;/h6,8-9,11-14,16-21,29,39H,7,10,15,22-24H2,1-5H3,(H-,36,40,41,42);1H/t29-;/m0./s1

Clave InChI

PLRINAXXLHBCCJ-JMAPEOGHSA-N

Origen del producto

United States

Foundational & Exploratory

Lactat-CY5: A Technical Guide for Cellular Lactate Dynamics and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactate (B86563), once relegated to the status of a metabolic waste product, is now recognized as a critical pleiotropic signaling molecule and a key energetic substrate in cellular and systemic physiology.[1][2][3] Understanding the dynamics of lactate transport and its downstream signaling pathways is paramount in fields ranging from oncology and immunology to neuroscience and metabolic disorders. Lactat-CY5 is a fluorescently labeled analog of lactate, designed to empower researchers to visualize and quantify lactate uptake and localization in living cells. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its application, and the signaling pathways it can help elucidate.

Introduction to this compound

This compound is a chemical probe consisting of a lactate molecule covalently linked to a Cyanine5 (Cy5) fluorophore.[4][5] This conjugation allows for the direct visualization of lactate trafficking across the cell membrane and its subsequent distribution within the cell. The Cy5 dye is a bright, far-red fluorescent dye, which is advantageous for cellular imaging due to the low autofluorescence of biological specimens in this region of the spectrum.

The fundamental principle behind this compound is its function as a tracer. By introducing this compound to cell cultures or tissues, researchers can monitor its movement, providing insights into the activity of lactate transporters and the metabolic state of the cells.

Core Principles and Mechanism of Action

The utility of this compound as a research tool is predicated on the biological functions of lactate and the photophysical properties of the Cy5 dye.

Biological Basis: The Lactate Shuttle and Signaling

Lactate is transported across cellular membranes by a family of monocarboxylate transporters (MCTs). This transport is a cornerstone of the "lactate shuttle" hypothesis, where lactate produced by glycolytic cells can be taken up and utilized as an oxidative fuel by other cells. Beyond its role in metabolism, extracellular lactate acts as a signaling molecule by activating the G-protein coupled receptor 81 (GPR81), also known as HCA1. Activation of GPR81 can lead to various downstream effects, including the inhibition of lipolysis and modulation of inflammatory responses.

This compound is designed to be a substrate for MCTs, allowing its entry into the cell to be a proxy for the uptake of unlabeled lactate. Once inside the cell, its accumulation can be visualized and quantified.

Photophysical Properties of Cy5

The Cy5 fluorophore provides the means of detection for this compound. Its spectral characteristics are well-suited for biological imaging.

PropertyValue
Excitation Maximum ~649 nm
Emission Maximum ~666 nm
Laser Line Compatibility 633 nm or 647 nm
Key Advantage Low cellular autofluorescence in the far-red spectrum

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

In Vitro Cellular Uptake Assay via Fluorescence Microscopy

This protocol describes the visualization and semi-quantitative analysis of this compound uptake in adherent cell cultures.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Hoechst 33342 or DAPI solution

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope with appropriate filter sets for Cy5 and DAPI/Hoechst

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Preparation of this compound Working Solution: Prepare a working solution of this compound in cell culture medium. The optimal concentration should be determined empirically but can range from 1 µM to 50 µM.

  • Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound working solution to the cells and incubate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes).

  • Washing: After incubation, aspirate the this compound solution and wash the cells three times with cold PBS to remove extracellular probe.

  • Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Nuclear Staining: Wash the cells twice with PBS and then incubate with a Hoechst 33342 or DAPI solution for 10 minutes to stain the nuclei.

  • Imaging: Wash the cells twice with PBS and mount the coverslips or image the dishes using a fluorescence microscope. Acquire images in the Cy5 and DAPI channels.

Data Analysis: Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity per cell can be calculated to provide a semi-quantitative measure of this compound uptake.

Quantitative Analysis of this compound Uptake by Flow Cytometry

This protocol allows for the high-throughput quantification of this compound uptake in a cell population.

Materials:

  • This compound

  • Cell culture medium

  • PBS

  • Trypsin-EDTA or other cell dissociation solution (for adherent cells)

  • FACS tubes

  • Flow cytometer with a 633 nm or 647 nm laser

Procedure:

  • Cell Preparation: Culture cells in suspension or detach adherent cells using trypsin-EDTA. Wash the cells with PBS and resuspend in cell culture medium at a concentration of 1 x 10^6 cells/mL.

  • Incubation: Add this compound to the cell suspension at the desired final concentration. Incubate at 37°C for the desired time period. Include a negative control of untreated cells.

  • Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash three times with cold PBS to remove extracellular this compound.

  • Resuspension: Resuspend the cell pellet in FACS buffer (e.g., PBS with 1% BSA).

  • Data Acquisition: Analyze the cells on a flow cytometer, detecting the Cy5 fluorescence in the appropriate channel (e.g., APC or Cy5 channel).

  • Data Analysis: The geometric mean fluorescence intensity (gMFI) of the cell population is a quantitative measure of this compound uptake.

Data Presentation

Quantitative data from this compound experiments should be presented in a clear and structured format.

Table 1: Example of Quantitative Uptake Data from Flow Cytometry

Cell LineConditionThis compound Conc. (µM)Incubation Time (min)Geometric Mean Fluorescence Intensity (gMFI)
MCF-7 Control103015,234 ± 876
MCF-7 MCT1 Inhibitor10304,567 ± 345
MDA-MB-231 Control103028,987 ± 1,543
MDA-MB-231 MCT1 Inhibitor10309,876 ± 789

Visualization of Pathways and Workflows

Signaling Pathway of Lactate via GPR81

The following diagram illustrates the signaling cascade initiated by lactate binding to its receptor, GPR81.

GPR81_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate Lactate GPR81 GPR81 Lactate->GPR81 Binds Gi Gi GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream\nEffects Downstream Effects cAMP->Downstream\nEffects Regulates

Caption: Lactate-GPR81 signaling pathway.

Experimental Workflow for this compound Uptake Analysis

The following diagram outlines the general workflow for studying cellular uptake of this compound.

Lactat_CY5_Workflow Start Start Cell_Culture Prepare Cell Culture (Adherent or Suspension) Start->Cell_Culture Incubation Incubate with this compound Cell_Culture->Incubation Washing Wash to Remove Extracellular Probe Incubation->Washing Analysis Analysis Washing->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Qualitative/ Semi-quantitative Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Quantitative Image_Analysis Image and Fluorescence Quantification Microscopy->Image_Analysis Data_Analysis Quantitative Data Analysis (e.g., gMFI) Flow_Cytometry->Data_Analysis End End Image_Analysis->End Data_Analysis->End

Caption: General experimental workflow for this compound.

Conclusion

This compound is a valuable tool for the investigation of lactate dynamics in living cells. By providing a fluorescently traceable form of lactate, it enables researchers to probe the function of monocarboxylate transporters and gain insights into the metabolic phenotype of cells. The protocols and principles outlined in this guide offer a foundation for the successful application of this compound in a variety of research contexts, ultimately contributing to a deeper understanding of the multifaceted roles of lactate in health and disease.

References

The Core Principle of Lactat-CY5: A Technical Guide for Cellular Lactate Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lactat-CY5, a fluorescent probe designed for the detection and localization of lactate (B86563) in living cells. The content herein details the core principles of its mechanism, offers representative experimental protocols, and presents data in a structured format to facilitate understanding and application in research and development.

Core Principle of this compound

This compound is a specialized fluorescent probe engineered for the visualization of lactate uptake and accumulation within cellular environments. Its fundamental design consists of a lactate molecule covalently conjugated to a Cyanine 5 (Cy5) fluorophore.

The core principle of this compound is that of a fluorescent tracer . It is not a biosensor that modulates its fluorescence upon binding to lactate. Instead, it functions as a mimic of native lactate, enabling it to be recognized and transported into cells by endogenous monocarboxylate transporters (MCTs). The detection and analysis are therefore based on the localization and intensity of the Cy5 fluorescence, which serves as a proxy for lactate transport and intracellular concentration. The inherent and stable fluorescence of the Cy5 dye allows for the direct visualization of these processes using standard fluorescence microscopy techniques.

The mechanism of action for this compound can be conceptualized as a multi-step process:

  • Extracellular Introduction : this compound is introduced into the extracellular medium of the cells under investigation.

  • Transporter Recognition : The lactate moiety of the probe is recognized by MCTs on the cell surface.

  • Cellular Uptake : The probe is actively transported across the cell membrane into the cytoplasm.

  • Intracellular Accumulation : The fluorescently tagged lactate accumulates within the cell, providing a visual and quantifiable signal.

  • Fluorescence Imaging : The intracellular fluorescence is detected and measured using an appropriate imaging system.

This allows researchers to qualitatively and quantitatively assess lactate transport dynamics in various cell types and under different experimental conditions.

Signaling and Experimental Workflow

The logical workflow for a typical experiment using this compound involves a series of steps from cell preparation to data analysis. This can be visualized as a clear experimental pathway.

Lactat_CY5_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cluster_results Results cell_culture Cell Seeding and Culture treatment Experimental Treatment (e.g., Inhibitors) cell_culture->treatment probe_loading Incubation with this compound treatment->probe_loading washing Removal of Extracellular Probe probe_loading->washing imaging Fluorescence Microscopy Imaging washing->imaging quantification Image Analysis and Quantification imaging->quantification data_interpretation Data Interpretation quantification->data_interpretation

Caption: Experimental workflow for lactate uptake assessment using this compound.

Experimental Protocols

The following are detailed, representative methodologies for key experiments utilizing this compound. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

In Vitro Lactate Uptake Assay in Cultured Cells

This protocol describes the use of this compound to measure lactate uptake in a cell line of interest.

Materials:

  • This compound probe

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates suitable for fluorescence imaging

  • Fluorescence microscope or plate reader with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm)

  • Optional: MCT inhibitors (e.g., AR-C155858, Syrosingopine) for specificity controls.

Procedure:

  • Cell Seeding : Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Treatment (Optional) : If investigating the effect of a compound on lactate transport, replace the culture medium with a medium containing the test compound or an MCT inhibitor and incubate for the desired duration.

  • Probe Preparation : Prepare a working solution of this compound in a suitable buffer (e.g., PBS or serum-free medium) at the desired final concentration (typically in the low micromolar range).

  • Probe Loading : Remove the culture medium from the wells and wash the cells once with warm PBS. Add the this compound working solution to each well and incubate for a specified period (e.g., 15-60 minutes) at 37°C, protected from light.

  • Washing : After incubation, aspirate the probe solution and wash the cells three times with cold PBS to remove any extracellular this compound.

  • Imaging and Analysis : Add fresh PBS or an appropriate imaging buffer to the wells. Acquire images using a fluorescence microscope equipped with a Cy5 filter set. For quantitative analysis, measure the fluorescence intensity per cell or per well using a fluorescence plate reader.

Data Presentation

The quantitative data obtained from this compound experiments can be summarized for clear comparison. The following tables represent hypothetical data from a lactate uptake experiment.

Table 1: Quantitative Analysis of this compound Uptake

Cell LineConditionThis compound Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (Arbitrary Units)
Cancer Cell Line AControl5308500 ± 450
Cancer Cell Line AMCT Inhibitor (1 µM)5302100 ± 200
Normal Cell Line BControl5303200 ± 300
Normal Cell Line BMCT Inhibitor (1 µM)5301500 ± 150

Table 2: Dose-Dependent Uptake of this compound

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
0.11200110
0.53500250
1.05800400
5.08600550
10.09200 (saturation)600

Logical Relationships and Signaling Pathways

The use of this compound is predicated on its interaction with monocarboxylate transporters. The following diagram illustrates the logical relationship between MCT activity and the resulting fluorescence signal.

Lactat_CY5_Signaling Lactat_CY5_ext Extracellular this compound MCT Monocarboxylate Transporter (MCT) Lactat_CY5_ext->MCT Binding and Transport Lactat_CY5_int Intracellular this compound MCT->Lactat_CY5_int Translocation Fluorescence Fluorescence Signal Lactat_CY5_int->Fluorescence Generates Inhibitor MCT Inhibitor Inhibitor->MCT Blocks

Caption: Logical pathway of this compound uptake and signal generation.

This guide provides a comprehensive framework for understanding and utilizing this compound in cellular and molecular research. As with any experimental tool, protocol optimization is key to achieving robust and reliable results.

Lactat-CY5 Fluorescence Spectrum: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent properties of Lactat-CY5, a valuable tool for visualizing lactate (B86563) uptake and distribution in living cells. This compound is a conjugate of lactate and the cyanine (B1664457) dye Cy5, enabling the study of lactate metabolism and its role in various physiological and pathological processes, particularly in cancer biology. This document outlines the spectral characteristics of the Cy5 fluorophore, provides detailed experimental protocols for its use in fluorescence microscopy and flow cytometry, and explores the relevant signaling pathways in which lactate plays a critical role.

Core Spectral and Photophysical Properties

The fluorescent properties of this compound are conferred by the Cy5 dye. The following table summarizes the key quantitative data for Cy5, which serves as a reliable proxy for the this compound conjugate.

PropertyValueReference(s)
Excitation Maximum (λex) ~649-651 nm[1]
Emission Maximum (λem) ~666-670 nm[1]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.27
Recommended Laser Lines 633 nm, 647 nm[1]
Recommended Emission Filter 660/20 nm bandpass[1]

Experimental Protocols

Detailed methodologies for utilizing this compound in key experimental applications are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

I. Fluorescence Microscopy Protocol for Cellular Lactate Uptake

This protocol describes the use of this compound for visualizing lactate uptake in cultured cells using fluorescence microscopy.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope equipped with a Cy5 filter set (e.g., excitation 620/60 nm, emission 700/75 nm) and a laser line appropriate for Cy5 excitation (e.g., 633 nm or 647 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Preparation of this compound Staining Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended, but this should be optimized for your specific cell type and experimental goals.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate the cells at 37°C for a predetermined period (e.g., 15-60 minutes) to allow for cellular uptake. The optimal incubation time will vary depending on the cell type and metabolic state.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS to remove extracellular this compound and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate Cy5 filter set and laser line.

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

Experimental Workflow for Fluorescence Microscopy

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_cells Culture Cells on Imaging Substrate wash1 Wash Cells with PBS prep_cells->wash1 prep_solution Prepare this compound Staining Solution stain Incubate with This compound prep_solution->stain wash1->stain wash2 Wash Cells with PBS (2-3 times) stain->wash2 add_media Add Fresh Medium/PBS wash2->add_media image Acquire Images with Fluorescence Microscope add_media->image

Caption: Workflow for visualizing cellular lactate uptake using this compound and fluorescence microscopy.

II. Flow Cytometry Protocol for Quantifying Lactate Uptake

This protocol provides a method for quantifying cellular lactate uptake using this compound and flow cytometry.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest grown in suspension or detached from a culture plate

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer equipped with a laser for Cy5 excitation (e.g., 633 nm or 640 nm) and an appropriate emission detector (e.g., a 660/20 nm bandpass filter).

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • For suspension cells, collect the desired number of cells.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete culture medium.

    • Centrifuge the cells and resuspend in fresh, pre-warmed culture medium at a concentration of approximately 1 x 10⁶ cells/mL.

  • Preparation of this compound Staining Solution: Prepare a 2X working solution of this compound in pre-warmed cell culture medium. The final concentration should be optimized for your cell type.

  • Cell Staining:

    • In flow cytometry tubes, mix equal volumes of the cell suspension and the 2X this compound staining solution.

    • Incubate the cells at 37°C for the optimized incubation time, protected from light.

  • Washing:

    • Add 1-2 mL of ice-cold PBS to each tube.

    • Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Repeat the wash step once more.

  • Resuspension and Analysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold PBS for flow cytometry analysis.

    • Analyze the samples on the flow cytometer, detecting the Cy5 fluorescence in the appropriate channel.

    • Include unstained control cells to set the baseline fluorescence.

Experimental Workflow for Flow Cytometry

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis harvest Harvest and Count Cells resuspend1 Resuspend in Culture Medium harvest->resuspend1 stain Incubate with This compound resuspend1->stain wash Wash with Cold PBS (2 times) stain->wash resuspend2 Resuspend in PBS wash->resuspend2 analyze Analyze on Flow Cytometer resuspend2->analyze

Caption: Workflow for quantifying cellular lactate uptake using this compound and flow cytometry.

Lactate Signaling in Cancer Metabolism

Lactate, once considered a mere waste product of glycolysis, is now recognized as a key signaling molecule and metabolic fuel, particularly in the tumor microenvironment.[2][3][4] The "Warburg effect," or aerobic glycolysis, describes the phenomenon where cancer cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[2][5][6] This metabolic reprogramming leads to the accumulation of lactate, which plays a crucial role in cancer progression, including angiogenesis, immune evasion, and metastasis.[3][4]

Lactate is transported across cell membranes by monocarboxylate transporters (MCTs).[3] Cancer cells often upregulate MCT4 to export lactate, contributing to the acidification of the tumor microenvironment.[5] This exported lactate can then be taken up by other cancer cells or stromal cells via MCT1 and utilized as a fuel source in the tricarboxylic acid (TCA) cycle, a phenomenon known as the "lactate shuttle."[2][5]

Furthermore, lactate acts as a signaling molecule by influencing various pathways. It can promote angiogenesis by stimulating endothelial cells and induce immune suppression by inhibiting the function of T cells and natural killer (NK) cells.[3][7] Lactate can also contribute to epigenetic modifications, further influencing gene expression and promoting a pro-tumorigenic environment.[2]

Lactate Signaling in the Tumor Microenvironment

G cluster_glycolytic Glycolytic Cancer Cell cluster_oxidative Oxidative Cancer/Stromal Cell cluster_signaling Signaling Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_out Lactate Pyruvate->Lactate_out LDH-A MCT4 MCT4 Lactate_out->MCT4 Angiogenesis Angiogenesis Lactate_out->Angiogenesis Immune_Suppression Immune Suppression Lactate_out->Immune_Suppression Metastasis Metastasis Lactate_out->Metastasis MCT1 MCT1 MCT4->MCT1 Lactate Shuttle Lactate_in Lactate Pyruvate_in Pyruvate Lactate_in->Pyruvate_in LDH-B TCA TCA Cycle Pyruvate_in->TCA MCT1->Lactate_in

Caption: Lactate shuttling and signaling in the tumor microenvironment.

References

Lactat-CY5: A Technical Guide to a Novel Tool for lactate Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate (B86563), once considered a metabolic waste product of glycolysis, is now recognized as a key player in cellular metabolism, signaling, and intercellular communication. Its roles in various physiological and pathological processes, including cancer metabolism, immunology, and neuroscience, have made it a significant target for research and therapeutic development. To unravel the complex dynamics of lactate, specific and sensitive tools for its detection and tracking in living systems are essential. This technical guide provides an in-depth overview of Lactat-CY5, a fluorescently labeled lactate analog, as a tool for studying lactate metabolism.

This compound is a molecule where the lactate molecule is conjugated to a Cyanine 5 (Cy5) fluorescent dye.[1] Cy5 is a bright, far-red fluorescent dye suitable for various fluorescence-based applications, including microscopy and in-vivo imaging.[2] The far-red emission of Cy5 minimizes autofluorescence from biological samples, allowing for a high signal-to-background ratio.[2]

This guide will detail the properties of this compound, provide a comprehensive protocol for its use in live-cell imaging, and offer a comparative analysis with other available fluorescent lactate sensors.

Data Presentation

While specific quantitative data for this compound is not extensively published, the table below provides the known properties of this probe and a comparison with other commonly used fluorescent lactate biosensors. This allows for an informed decision on the most suitable tool for a specific research question.

Probe Type Excitation (nm) Emission (nm) Reported ΔF/F Apparent Kd Advantages Limitations
This compound Small Molecule Probe~647~667Not ReportedNot ReportedDirect labeling, suitable for in-vivo imaging due to far-red fluorescence.Potential for altered transport kinetics compared to endogenous lactate; lack of published performance data.
eLACCO2.1 Genetically Encoded~485~515~8.1 in neuronsNot ReportedHigh sensitivity, enables extracellular lactate imaging.Requires genetic modification of cells.
R-iLACCO1 Genetically Encoded~578~598~20% increaseNot ReportedRed fluorescence for multiplexing, suitable for intracellular lactate imaging.Requires genetic modification of cells.
Laconic Genetically Encoded (FRET)~430 (donor)~526 (acceptor)Small ratiometric change1 μM - 10 mMRatiometric imaging can correct for expression level variations.Low fluorescence response, complex saturation kinetics.[3]
FiLa-Red Genetically EncodedNot ReportedRed730%~460 μMBright red fluorescence with a large dynamic range.[4]Requires genetic modification of cells.
Green Lindoblum Genetically Encoded~500~514520%30 μMHigh fluorescence change, suitable for biochemical assays and live cell imaging.May form puncta in mammalian cells.
SCOTfluor lactic acid probe 510 Small Molecule Probe485605Not ReportedNot ReportedRed fluorescent probe for in-vivo imaging.Potential for altered transport and metabolism.

Experimental Protocols

The following is a generalized protocol for the use of this compound in live-cell imaging to visualize lactate uptake. This protocol is based on standard procedures for using fluorescently labeled small molecules. Optimization may be required for specific cell types and experimental conditions.

Materials
  • This compound (e.g., from MedchemExpress, Cat. No. HY-D2357)

  • Cell culture medium (phenol red-free recommended to reduce background fluorescence)

  • Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)[2]

  • Live-cell imaging chamber to maintain temperature, humidity, and CO2 levels

Procedure
  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides at an appropriate density to allow for individual cell imaging.

    • Allow cells to adhere and grow to the desired confluency (typically 50-70%).

  • Preparation of this compound Staining Solution:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO. The product datasheet should provide guidance on solubility.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free, and phenol (B47542) red-free cell culture medium to the desired final concentration. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is common for fluorescent probes.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The incubation time should be optimized to allow for sufficient uptake of the probe while minimizing potential toxicity.

  • Washing (Optional):

    • After incubation, you may choose to wash the cells to remove excess extracellular probe and reduce background fluorescence.

    • Aspirate the staining solution and wash the cells 2-3 times with pre-warmed, phenol red-free medium.

  • Live-Cell Imaging:

    • Replace the final wash solution with fresh, pre-warmed, phenol red-free medium.

    • Mount the dish or slide on the fluorescence microscope equipped with a live-cell imaging chamber.

    • Acquire images using the appropriate Cy5 filter set.

    • To study the dynamics of lactate uptake, time-lapse imaging can be performed.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Lactate_Metabolism_and_Signaling cluster_extracellular Extracellular Space cluster_cell Cell Lactate_ext Extracellular Lactate Lactate_int Intracellular Lactate Lactate_ext->Lactate_int MCTs Pyruvate Pyruvate Lactate_int->Pyruvate LDH Signaling Signaling (e.g., Histone Lactylation) Lactate_int->Signaling Pyruvate->Lactate_int LDH TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PDH Warburg_Effect Warburg Effect (Aerobic Glycolysis) Warburg_Effect->Lactate_int

Lactat_CY5_Workflow Start Start: Culture cells on microscopy-compatible plates Prepare_Probe Prepare this compound staining solution Start->Prepare_Probe Incubate Incubate cells with This compound Prepare_Probe->Incubate Wash Wash cells to remove extracellular probe (optional) Incubate->Wash Image Live-cell imaging using fluorescence microscopy Wash->Image Analyze Analyze images to quantify This compound uptake and localization Image->Analyze

Fluorescent_Lactate_Probes cluster_small_molecule Small Molecule Probes cluster_genetically_encoded Genetically Encoded Biosensors Probes Fluorescent Lactate Probes Lactat_CY5 This compound Probes->Lactat_CY5 SCOTfluor SCOTfluor Probes Probes->SCOTfluor Single_FP Single Fluorescent Protein (e.g., eLACCO, FiLa-Red) Probes->Single_FP FRET FRET-based (e.g., Laconic) Probes->FRET

References

Lactat-CY5 applications in cellular biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lactat-CY5: Applications in Cellular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate (B86563), long considered a metabolic waste product, is now recognized as a key signaling molecule (lactormone) and a central player in cellular metabolism, influencing processes from cancer progression and immune responses to neural activity.[1][2][3] Understanding the dynamics of lactate transport and localization is therefore critical. This compound, a fluorescent probe created by conjugating lactate with the cyanine (B1664457) 5 (Cy5) dye, offers a direct method for visualizing lactate uptake and distribution in living cells.[4][5] This technical guide details the core applications of this compound in cellular biology, provides detailed experimental protocols, and presents relevant quantitative data to facilitate its integration into research and drug development workflows.

Core Principles and Properties of this compound

This compound is a specialized fluorescent probe designed to localize lactate within living cells. Its functionality is derived from its two core components:

  • Lactate: The biological targeting moiety. Extracellular lactate is transported into the cell primarily by a family of proton-linked Monocarboxylate Transporters (MCTs), particularly MCT1-4. This transport mechanism allows this compound to accumulate in cells that actively import lactate.

  • Cyanine 5 (Cy5): A bright, far-red fluorescent dye. Its long-wavelength excitation and emission minimize autofluorescence from biological samples, providing a high signal-to-noise ratio, which is advantageous for cellular imaging.

Quantitative Data: Fluorophore Characteristics

The utility of this compound is fundamentally linked to the photophysical properties of the Cy5 dye. Researchers should use these parameters to configure imaging instrumentation.

PropertyValueReference
Excitation Maximum~646 nm
Emission Maximum~662 nm
Molar Extinction Coeff.~250,000 cm⁻¹M⁻¹N/A
Quantum Yield~0.27N/A
Recommended Laser Lines633 nm, 647 nm
pH SensitivityTolerant (pH 3-10)

Note: Molar extinction coefficient and quantum yield can vary based on conjugation and local environment.

Key Applications in Cellular & Molecular Biology

This compound serves as a powerful tool to investigate the increasingly complex role of lactate in cellular physiology and pathology.

Visualizing the Lactate Shuttle and Cellular Crosstalk

The "lactate shuttle" hypothesis describes how lactate produced by glycolytic cells can be transported to and utilized by adjacent oxidative cells as a fuel source. This compound can be used to visualize this phenomenon in co-culture models, for example:

  • Neuron-Astrocyte Shuttle: Studying lactate uptake by neurons from the microenvironment.

  • Tumor-Stroma Crosstalk: Visualizing lactate uptake by stromal or cancer cells within the tumor microenvironment, a key aspect of cancer metabolism.

Assessing Monocarboxylate Transporter (MCT) Activity

The rate of this compound accumulation within a cell is dependent on the expression and activity of MCTs on the cell surface. This allows for semi-quantitative assessment of MCT function, making it a useful tool for:

  • Drug Screening: Identifying and characterizing inhibitors or modulators of MCTs, which are therapeutic targets in oncology.

  • Studying Metabolic Phenotypes: Comparing lactate uptake capacity between different cell types or under different metabolic conditions (e.g., normoxia vs. hypoxia).

Investigating Lactate-Mediated Signaling Pathways

While this compound does not directly measure downstream signaling, it confirms the prerequisite step: lactate entry into the cell. This is crucial when studying pathways initiated by intracellular lactate.

  • HIF-1α Stabilization: In endothelial cells, intracellular lactate can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α) by inhibiting prolyl hydroxylases (PHDs), promoting angiogenesis. This compound can confirm the lactate uptake that precedes this event.

  • Epigenetic Regulation (Histone Lactylation): A recently discovered post-translational modification where lactate serves as a precursor for the lactylation of histone lysines, directly influencing gene expression.

  • G-Protein Coupled Receptor (GPR81) Signaling: While GPR81 (also known as HCA1) is a cell-surface receptor that binds extracellular lactate, studying its activity in conjunction with MCT-mediated uptake can provide a more complete picture of a cell's response to lactate in its environment.

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key lactate-related pathways and a general experimental workflow for using this compound.

Diagram 1: Lactate-Mediated Signaling Pathways

Lactate_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Lactate_ext Lactate MCT MCT1/4 Lactate_ext->MCT Transport GPR81 GPR81 (HCA1) Lactate_ext->GPR81 Binds Lactate_int Intracellular Lactate MCT->Lactate_int AC Adenylate Cyclase GPR81->AC Inhibits PHD PHD Lactate_int->PHD Inhibits Lactyl_Histone Lactylated Histones Lactate_int->Lactyl_Histone Lactylation HIF1a HIF-1α PHD->HIF1a Hydroxylates HIF1a_p HIF-1α-OH Proteasome Proteasome HIF1a_p->Proteasome Degradation HIF1a->HIF1a_p HIF1_complex HIF-1 HIF1a->HIF1_complex cAMP cAMP AC->cAMP HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Gene_exp Gene Expression (e.g., VEGF) HRE->Gene_exp Histone Histones Histone->Lactyl_Histone Chromatin Chromatin Remodeling Lactyl_Histone->Chromatin Chromatin->Gene_exp

Caption: Key lactate signaling pathways initiated by transport or receptor binding.

Diagram 2: Experimental Workflow for Live-Cell Imaging

Workflow prep 1. Cell Preparation Seed cells on imaging dish. Allow adherence (24h). treat 2. Treatment (Optional) Apply compounds (e.g., MCT inhibitors) for a defined period. prep->treat load 3. Probe Loading Incubate with this compound in serum-free media. treat->load wash 4. Wash Step Wash 2-3 times with PBS or Live Cell Imaging Solution. load->wash image 5. Imaging Acquire images using confocal microscope (Cy5 channel). wash->image analyze 6. Data Analysis Quantify fluorescence intensity per cell or per area. image->analyze

Caption: General workflow for visualizing lactate uptake with this compound.

Experimental Protocols

The following protocols provide a starting point for typical experiments. Optimization of concentrations, incubation times, and instrument settings is highly recommended for each specific cell line and experimental condition.

Protocol for Live-Cell Imaging of Lactate Uptake

Objective: To visualize the uptake and subcellular localization of this compound in cultured cells.

Materials:

  • Cells of interest

  • Glass-bottom imaging dishes or plates

  • Complete culture medium

  • Serum-free culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live Cell Imaging Solution (e.g., HBSS) or Phosphate-Buffered Saline (PBS)

  • Confocal microscope with appropriate laser lines (e.g., 633 nm or 640 nm) and emission filters.

Methodology:

  • Cell Seeding: Seed cells onto a glass-bottom imaging dish at a density that will result in 60-80% confluency on the day of the experiment. Culture for 24-48 hours.

  • Preparation: Gently aspirate the complete culture medium from the cells. Wash once with warm PBS or serum-free medium.

  • Probe Loading: Prepare a working solution of this compound (e.g., 1-10 µM) in warm, serum-free medium. Add the solution to the cells and incubate at 37°C for 15-60 minutes.

    • Optimization Note: Test a range of concentrations and incubation times to achieve optimal signal with minimal background.

  • Washing: Aspirate the loading solution. Wash the cells 2-3 times with warm Live Cell Imaging Solution or PBS to remove extracellular probe.

  • Imaging: Add fresh, warm Live Cell Imaging Solution to the dish. Immediately image the cells on a confocal microscope equipped for Cy5 detection (Excitation: ~640 nm, Emission: ~660-700 nm).

  • (Optional) Co-staining: Cells can be co-stained with other live-cell dyes (e.g., Hoechst 33342 for nucleus, MitoTracker™ Green for mitochondria) if spectral overlap is managed.

Protocol for Flow Cytometry Analysis of Lactate Uptake

Objective: To quantify the cellular uptake of this compound across a population of cells.

Materials:

  • Cells in suspension or trypsinized adherent cells

  • This compound stock solution

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors (e.g., APC-Cy7 or PerCP-Cy5.5 channel).

Methodology:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in serum-free medium.

  • Probe Loading: Add this compound to the cell suspension to a final concentration of 1-10 µM. Incubate at 37°C for 15-60 minutes, protecting from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 1 mL of cold FACS buffer. Repeat the wash step twice.

  • Sample Acquisition: Resuspend the final cell pellet in 500 µL of FACS buffer. Analyze the samples on the flow cytometer, collecting events in the appropriate far-red channel.

  • Data Analysis: Gate on the live-cell population. Analyze the geometric mean fluorescence intensity (MFI) of the Cy5-positive population to quantify uptake.

Data Interpretation and Considerations

Contextual Lactate Concentrations

Interpreting this compound uptake requires an understanding of physiologically relevant lactate levels.

ConditionTypical Lactate ConcentrationReference
Normal Blood Plasma1-2 mMN/A
Exercising Muscle>10 mMN/A
Tumor Microenvironment10-40 mM
Wound Healing5-15 mM
Limitations and Controls
  • Steric Hindrance: this compound is significantly larger than lactate. This may affect its transport kinetics through MCTs. It should be considered a tool for localization and relative uptake rather than an exact measure of lactate flux.

  • Cytotoxicity: Like many fluorescent dyes, Cy5 can be cytotoxic or phototoxic at high concentrations or with prolonged light exposure. Always perform viability assays (e.g., using Propidium Iodide or a live/dead stain) to ensure experimental conditions are not toxic.

  • Negative Controls:

    • Unstained Cells: To set baseline fluorescence.

    • MCT Inhibition: Use a known MCT inhibitor (e.g., AR-C155858 for MCT1/2) to confirm that uptake is transporter-mediated.

    • Competition Assay: Co-incubate with a high concentration of unlabeled L-lactate to see if the this compound signal is reduced.

Conclusion and Future Directions

This compound is a valuable reagent for the direct visualization of lactate uptake in living cells. Its application in studying metabolic crosstalk, screening for MCT-targeting drugs, and validating cellular conditions for investigating lactate-mediated signaling holds significant promise for both basic research and therapeutic development. Future applications may involve its use in more complex 3D culture systems, organoids, and potentially in vivo models to further unravel the multifaceted roles of lactate in health and disease. By providing a visual readout of lactate transport, this compound helps illuminate the complex signaling and metabolic networks governed by this critical molecule.

References

An In-depth Technical Guide to Fluorescent Lactate Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lactate (B1674914), once dismissed as a mere metabolic waste product of glycolysis, is now recognized as a pivotal signaling molecule and a significant energy substrate in various physiological and pathological processes.[1][2] Its roles in cancer metabolism (the Warburg effect), neuroenergetics, and immune responses have garnered substantial interest.[3][4][5] To unravel the complex spatiotemporal dynamics of lactate (B86563) in living systems, a robust toolkit of fluorescent biosensors has been developed. These tools enable real-time, high-resolution monitoring of lactate concentrations within single cells and in the extracellular environment.[6][7]

This technical guide provides a comprehensive overview of the core types of genetically encoded fluorescent lactate biosensors, their mechanisms of action, and key performance characteristics. It further details experimental protocols for their application and outlines major lactate signaling pathways.

Types of Fluorescent Lactate Biosensors

Fluorescent lactate biosensors can be broadly categorized into three main types: FRET-based, single-fluorophore, and enzyme-based sensors.

1. FRET-Based Biosensors:

Förster Resonance Energy Transfer (FRET)-based sensors utilize a pair of fluorescent proteins, a donor and an acceptor, linked by a lactate-binding domain.[8][9] The binding of lactate induces a conformational change in this domain, altering the distance or orientation between the two fluorophores and thus changing the FRET efficiency.[8][10] A prime example is Laconic , which employs a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) flanking the bacterial LldR transcription factor.[6][11]

2. Single-Fluorophore Biosensors:

These biosensors are constructed by inserting a circularly permuted fluorescent protein (cpFP) into a lactate-binding protein or vice versa.[3] Lactate binding causes a conformational shift that alters the chromophore's environment, leading to a change in fluorescence intensity.[3] This design offers advantages in terms of signal-to-noise ratio and simplifies multiplexed imaging.[11] Notable examples include the iLACCO and eLACCO series for intracellular and extracellular measurements, respectively, and LaconicSF .[3][6][12]

3. Enzyme-Based Biosensors:

These systems typically rely on the enzymatic activity of lactate dehydrogenase (LDH) or lactate oxidase.[13][14] The enzymatic reaction produces a detectable change in a fluorescent indicator, often related to the consumption or production of cofactors like NADH or hydrogen peroxide.[13][15] While highly specific, these sensors are generally used for in vitro quantification rather than live-cell imaging.

Quantitative Data Presentation

The selection of a biosensor for a specific application depends critically on its performance characteristics. The following tables summarize the key quantitative data for several widely used fluorescent lactate biosensors.

Table 1: FRET-Based Lactate Biosensors

BiosensorSensing DomainAffinity (Kd)Max Response (ΔR/R₀ or ΔF/F)Dynamic RangeReference
LaconicE. coli LldR~830 µM~0.221 µM - 10 mM[5][6][11][16]
FILLac₁₀N₀CS. Typhimurium LldR6.33 ± 0.79 µM33.47 ± 1.91% (ΔRmax)0.68 µM (LOD)[9]

Table 2: Single-Fluorophore Lactate Biosensors

BiosensorSensing DomainAffinity (Kd)Max Response (ΔF/F₀)pH Sensitivity (pKa)Reference
iLACCO1E. coli LldR361 µM~30 (in vitro), 12 ± 0.95 (in cells)7.4 (bound), 8.8 (unbound)[5][11][17]
iLACCO1.1E. coli LldR>10 mM6.5 ± 2.2 (in cells)7.7 (bound)[5][11][17]
iLACCO1.2E. coli LldR0.47 mM11 ± 0.73 (in cells)6.8 (bound)[5][11][17]
eLACCO1.1T. thermophilus TTHA0766~3.9 mM~47.4 (bound), 9.4 (unbound)[7]
eLACCO2.1T. thermophilus TTHA07661.9 mM14 (in vitro)-[12]
R-iLACCO1E. coli LldR-Larger than previously reported intracellular sensors-[12][18][19]
LaconicSFE. coli LldR-141% change in fluorescence intensityMore stable than iLACCO variants in physiological pH range[20]
Green Lindoblum-30 µM1.4 ± 0.11 (in cells)-[17]
FiLaB. licheniformis LldR--pH sensitive[21]
CanlonicSFT. thermophilus TTHA0766~300 µM200%Affected by Ca²⁺ in the low µM range[4]

Experimental Protocols

Cell Culture and Plasmid Transfection

This protocol provides a general guideline for transiently expressing genetically encoded lactate biosensors in mammalian cells.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA encoding the lactate biosensor

  • Transfection reagent (e.g., Lipofectamine-based or polymer-based)

  • Serum-free medium (e.g., Opti-MEM)

  • Multi-well plates or dishes for cell culture and imaging

Procedure:

  • Cell Seeding: The day before transfection, seed cells in the desired culture vessel to reach 60-80% confluency on the day of transfection.[22]

  • Preparation of DNA-Transfection Reagent Complex: a. In a sterile microcentrifuge tube, dilute the biosensor plasmid DNA in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted DNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for the time specified by the manufacturer (typically 5-20 minutes) to allow complex formation.[23]

  • Transfection: a. Gently add the DNA-transfection reagent complex dropwise to the cells in their culture medium.[22] b. Gently rock the plate to ensure even distribution.

  • Incubation: Return the cells to the incubator and culture for 24-72 hours to allow for biosensor expression before imaging.[22]

Live-Cell Fluorescence Microscopy

This protocol outlines the steps for imaging lactate dynamics in live cells expressing a fluorescent biosensor.

Materials:

  • Inverted fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

  • Appropriate filter sets for the specific biosensor's fluorophores (e.g., CFP/YFP for FRET, GFP for single-fluorophore sensors).[17]

  • Imaging medium (e.g., phenol (B47542) red-free DMEM or a buffered salt solution)

  • Reagents for experimental manipulation (e.g., glucose, lactate, inhibitors)

Procedure:

  • Preparation for Imaging: a. Replace the culture medium with pre-warmed imaging medium. b. Mount the culture vessel onto the microscope stage within the live-cell imaging chamber and allow the temperature and atmosphere to equilibrate.

  • Image Acquisition: a. Locate cells expressing the biosensor using the appropriate fluorescence channels. b. Set the image acquisition parameters (exposure time, gain, binning) to achieve a good signal-to-noise ratio while minimizing phototoxicity. c. Acquire baseline fluorescence images for a set period before introducing any stimuli.

  • Experimental Manipulation and Time-Lapse Imaging: a. Introduce experimental reagents (e.g., by perfusion or gentle addition) while continuously acquiring images at a defined time interval. b. For FRET biosensors, acquire images in both the donor and acceptor emission channels. For single-fluorophore biosensors, acquire images in the single emission channel.

  • Post-Imaging: Continue imaging to observe the cellular response over time.

Image and Data Analysis

This protocol describes the basic steps for analyzing the acquired fluorescence imaging data.

Software:

  • Image analysis software such as ImageJ/Fiji or MATLAB.[17][24]

Procedure:

  • Background Subtraction: Subtract the background fluorescence from each image in the time series.

  • Region of Interest (ROI) Selection: Define ROIs around individual cells or subcellular compartments expressing the biosensor.

  • Fluorescence Intensity Measurement: Measure the mean fluorescence intensity within each ROI for each time point.

  • Data Normalization and Ratio Calculation (for FRET): a. For FRET biosensors, calculate the ratio of the acceptor fluorescence to the donor fluorescence for each time point. b. Normalize the ratio data to the baseline value (R/R₀).

  • Data Normalization (for Single-Fluorophore): a. For single-fluorophore biosensors, normalize the fluorescence intensity to the baseline value (ΔF/F₀ = (F - F₀) / F₀).[11]

  • Data Plotting and Interpretation: Plot the normalized fluorescence changes over time to visualize the lactate dynamics in response to the experimental stimuli.

Signaling Pathways and Experimental Workflows

Lactate is not just a metabolite but also a signaling molecule that influences various cellular pathways. Understanding these pathways is crucial for interpreting data from lactate biosensor experiments.

Lactate Signaling Pathways

Lactate_Signaling cluster_Extracellular Extracellular cluster_Intracellular Intracellular Lactate_ext Extracellular Lactate MCT MCT Lactate_ext->MCT Transport GPR81 GPR81 Lactate_ext->GPR81 Binding Lactate_int Intracellular Lactate HIF-1α_stab HIF-1α Stabilization Lactate_int->HIF-1α_stab Promotes IκBα_phos IκBα Phosphorylation Lactate_int->IκBα_phos Triggers MCT->Lactate_int AC Adenylyl Cyclase GPR81->AC Inhibition cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Gene_Exp Gene Expression HIF-1α_stab->Gene_Exp NF-κB_act NF-κB Activation NF-κB_act->Gene_Exp IκBα_phos->NF-κB_act

Caption: Overview of major lactate signaling pathways.

  • GPR81 Pathway: Extracellular lactate binds to the G protein-coupled receptor 81 (GPR81), which inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1][25] This can modulate various downstream effectors like Protein Kinase A (PKA).[25]

  • HIF-1α Pathway: Intracellular lactate can stabilize the Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normoxic conditions.[8][26] This occurs through the inhibition of prolyl hydroxylases (PHDs) that target HIF-1α for degradation.[3] Stabilized HIF-1α then acts as a transcription factor for genes involved in glycolysis and angiogenesis.[8][26]

  • NF-κB Pathway: Intracellular lactate accumulation can trigger the phosphorylation of IκBα, an inhibitor of NF-κB.[26][27] This leads to the activation and nuclear translocation of NF-κB, which in turn regulates the expression of genes involved in inflammation and cell survival.[13][26]

Experimental Workflow

The following diagram illustrates a typical workflow for studying lactate dynamics in cultured cells using a genetically encoded biosensor.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Seed cells for transfection) Start->Cell_Culture Transfection 2. Transfection (Introduce biosensor plasmid) Cell_Culture->Transfection Expression 3. Biosensor Expression (Incubate for 24-48h) Transfection->Expression Imaging_Prep 4. Imaging Preparation (Transfer to imaging medium) Expression->Imaging_Prep Live_Imaging 5. Live-Cell Imaging (Acquire baseline and experimental data) Imaging_Prep->Live_Imaging Data_Analysis 6. Data Analysis (Quantify fluorescence changes) Live_Imaging->Data_Analysis Interpretation 7. Interpretation (Relate to cellular metabolism and signaling) Data_Analysis->Interpretation End End Interpretation->End

Caption: Standard workflow for fluorescent lactate biosensor experiments.

Conclusion

Genetically encoded fluorescent lactate biosensors are powerful tools for investigating the multifaceted roles of lactate in real-time and with high spatial resolution. By providing quantitative insights into lactate dynamics, these biosensors are invaluable for researchers in fundamental biology and drug development. Careful selection of the appropriate biosensor based on its performance characteristics and the implementation of robust experimental and analytical protocols are essential for obtaining reliable and meaningful data. This guide serves as a foundational resource for researchers embarking on the use of these innovative tools to explore the dynamic world of lactate metabolism and signaling.

References

Methodological & Application

Application Notes and Protocols: Lactat-CY5 for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate (B86563), once considered a mere byproduct of anaerobic glycolysis, is now recognized as a key metabolic fuel and signaling molecule involved in a plethora of physiological and pathological processes, including cancer metabolism, immunology, and neuroscience.[1] The ability to monitor lactate dynamics in real-time within living cells is crucial for understanding its complex roles and for the development of novel therapeutics targeting metabolic pathways.

This document provides detailed application notes and protocols for the use of Lactat-CY5 , a novel fluorescent probe for the sensitive and specific detection of lactate in live-cell imaging applications. This compound is a chemical probe that exhibits enhanced fluorescence upon binding to lactate, with excitation and emission spectra in the far-red range, making it suitable for multiplexing with other fluorescent reporters and minimizing phototoxicity.[2]

Principle of Detection

This compound operates on a fluorescence resonance energy transfer (FRET) or a conformational change-based mechanism. Upon binding to lactate, the probe undergoes a structural rearrangement that leads to an increase in its fluorescence intensity. The far-red Cy5 fluorophore offers the advantage of reduced phototoxicity and deeper tissue penetration for in vivo imaging, although this protocol focuses on in vitro live-cell applications.[2]

Data Presentation

The following tables summarize typical lactate concentrations and key characteristics of fluorescent lactate sensors, providing a reference for expected experimental outcomes.

Table 1: Reported Lactate Concentrations in Different Cellular Compartments

Cellular CompartmentCell Type(s)Reported Lactate Concentration (µM)Reference
CytosolHEK293, H1299, HeLa~1,000[3]
MitochondriaHEK293, H1299, HeLa5,000 - 10,000[1][3]
NucleusHEK293~1,000[1]

Table 2: Comparison of Genetically Encoded Fluorescent Lactate Sensors

Sensor NameSensor TypeKd for LactateDynamic Range (in vitro)Excitation/Emission (nm)Reference
FiLaRatiometric GFP-based~130 µM1,500% - 2,700%420/488 (Ex), 520 (Em)[3][4]
Green LindoblumIntensity-based GFP30 µM~520%500 (Ex), 514 (Em)[5][6]
LaconicFRET-based (CFP/YFP)~830 µM~20%430 (Ex), 475/530 (Em)[3][7]
CanlonicSFSingle-fluorophore GFP~300 µM~200%N/A[8]

Experimental Protocols

I. Live-Cell Imaging of Intracellular Lactate Dynamics with this compound

This protocol outlines the steps for loading this compound into cultured mammalian cells and performing time-lapse fluorescence microscopy to monitor changes in intracellular lactate levels.

Materials:

  • This compound probe

  • Adherent mammalian cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Live Cell Imaging Solution (e.g., HBSS)

  • Reagents for inducing metabolic changes (e.g., glucose, oligomycin (B223565), 2-deoxy-D-glucose)

  • Fluorescence microscope with environmental control (37°C, 5% CO2) and appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

    • Ensure healthy cell morphology before proceeding.

  • This compound Loading:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed Live Cell Imaging Solution to the final working concentration (typically 1-10 µM, optimization may be required).

    • Remove the culture medium from the cells and wash once with pre-warmed Live Cell Imaging Solution.

    • Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, gently remove the loading solution.

    • Wash the cells two to three times with pre-warmed Live Cell Imaging Solution to remove any excess, unbound probe.

    • Add fresh, pre-warmed Live Cell Imaging Solution to the dish for imaging.

  • Live-Cell Imaging:

    • Place the dish on the microscope stage within the environmental chamber.

    • Allow the cells to acclimate for at least 10 minutes before starting image acquisition.

    • Acquire baseline fluorescence images using the Cy5 filter set. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.

    • To observe lactate dynamics, introduce metabolic modulators (e.g., a bolus of glucose to stimulate glycolysis or an inhibitor like oligomycin to block mitochondrial respiration).

    • Capture time-lapse images at appropriate intervals (e.g., every 1-5 minutes) to monitor the change in fluorescence intensity.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software (e.g., ImageJ/Fiji).

    • Normalize the fluorescence intensity to the baseline to determine the relative change in lactate concentration.

II. High-Throughput Screening for Modulators of Lactate Metabolism

This protocol is designed for screening compound libraries for their effects on intracellular lactate levels using a microplate reader.

Materials:

  • This compound probe

  • Cells cultured in 96- or 384-well black, clear-bottom microplates

  • Compound library

  • Fluorescence microplate reader with bottom-reading capabilities and appropriate filters for Cy5.

Procedure:

  • Cell Plating: Seed cells into the microplate wells and culture until they reach the desired confluency.

  • Compound Treatment: Add compounds from the library to the respective wells at the desired concentrations and incubate for the appropriate duration.

  • This compound Loading:

    • Prepare the this compound loading solution as described in Protocol I.

    • Carefully remove the compound-containing medium and add the this compound loading solution.

    • Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the wells as described in Protocol I.

  • Fluorescence Measurement:

    • Add fresh Live Cell Imaging Solution to each well.

    • Measure the fluorescence intensity of each well using the microplate reader.

  • Data Analysis: Normalize the fluorescence intensity of compound-treated wells to that of vehicle-treated control wells to identify hits that modulate intracellular lactate levels.

Visualizations

Signaling Pathway: Lactate as a Signaling Molecule

LactateSignaling cluster_extracellular Extracellular Space cluster_cell Cell Lactate_ext Lactate MCT MCT Lactate_ext->MCT Transport GPR81 GPR81 Lactate_ext->GPR81 Binding Lactate_int Lactate MCT->Lactate_int LDH LDH Lactate_int->LDH HDAC_inhibition HDAC Inhibition Lactate_int->HDAC_inhibition Pyruvate (B1213749) Pyruvate LDH->Pyruvate Downstream Downstream Signaling (e.g., ↓cAMP) GPR81->Downstream Gene_expression Altered Gene Expression HDAC_inhibition->Gene_expression

Caption: Lactate signaling pathways.

Experimental Workflow: Live-Cell Imaging with this compound

Workflow A 1. Plate cells on glass-bottom dish B 2. Culture to 70-80% confluency A->B C 3. Prepare this compound loading solution B->C D 4. Wash cells and add This compound solution C->D E 5. Incubate for 30-60 min at 37°C D->E F 6. Wash cells to remove excess probe E->F G 7. Add Live Cell Imaging Solution F->G H 8. Acquire baseline fluorescence images G->H I 9. Add metabolic modulator H->I J 10. Capture time-lapse images I->J K 11. Quantify fluorescence intensity J->K

Caption: this compound live-cell imaging workflow.

Logical Relationship: Interpreting Fluorescence Changes

Logic Stimulus Metabolic Stimulus (e.g., Glucose) Lactate_inc ↑ Intracellular Lactate Stimulus->Lactate_inc Inhibition Metabolic Inhibition (e.g., Oligomycin) Inhibition->Lactate_inc Fluor_inc ↑ this compound Fluorescence Lactate_inc->Fluor_inc Lactate_dec ↓ Intracellular Lactate Fluor_dec ↓ this compound Fluorescence Lactate_dec->Fluor_dec

Caption: Interpreting this compound fluorescence changes.

References

Application Notes and Protocols for Lactat-CY5 Staining in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactate (B86563), once considered a metabolic waste product, is now recognized as a key player in cellular metabolism, signaling, and disease pathogenesis. The ability to visualize and quantify lactate dynamics in live cells is crucial for understanding its diverse roles. Lactat-CY5 is a novel fluorescent probe designed for the sensitive and specific detection of intracellular lactate in living cells. This cyanine-based probe is a lactate analog that is actively transported into cells, primarily through monocarboxylate transporters (MCTs).[1][2] Upon entering the cell, this compound accumulates, and its fluorescence intensity directly correlates with intracellular lactate levels, making it a valuable tool for studying lactate metabolism in real-time.

These application notes provide detailed protocols for using this compound to stain cultured cells for analysis by fluorescence microscopy and flow cytometry.

Data Presentation

The following tables summarize the recommended starting concentrations and incubation parameters for this compound staining. Optimization may be required depending on the cell type and experimental conditions.

Table 1: Recommended Reagent Concentrations and Incubation Parameters

ParameterFluorescence MicroscopyFlow Cytometry
This compound Working Concentration 1 - 10 µM1 - 10 µM
Incubation Time 30 - 60 minutes30 - 60 minutes
Incubation Temperature 37°C37°C
Cell Seeding Density (per well/dish) Varies by vessel (e.g., 2.5 x 10⁴ for 4-well chamber slide)1 x 10⁶ cells/mL

Table 2: Typical Instrument Settings for Data Acquisition

ParameterFluorescence Microscopy (CY5 Channel)Flow Cytometry (e.g., APC Channel)
Excitation Wavelength ~650 nm633/640 nm laser
Emission Wavelength ~670 nm660/20 nm bandpass filter
Laser Power/Exposure Time Minimize to reduce phototoxicityAdjust for optimal signal-to-noise
Data Acquisition Capture images from multiple fields of viewRecord 10,000 - 50,000 events per sample

Experimental Protocols

Materials and Reagents
  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Phenol (B47542) red-free imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Cell culture vessels (e.g., chamber slides, microplates, or flasks)

  • Fluorescence microscope with appropriate filter sets for CY5

  • Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Protocol 1: this compound Staining for Fluorescence Microscopy

This protocol is designed for imaging intracellular lactate in live, adherent cells.

  • Cell Seeding: The day before staining, seed cells onto a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) to allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: On the day of the experiment, prepare a fresh working solution of this compound in a phenol red-free imaging buffer. A starting concentration of 5 µM is recommended, but this should be optimized for your specific cell line.

  • Cell Washing: Gently aspirate the culture medium from the cells and wash them once with pre-warmed PBS.

  • Staining: Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any extracellular probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a CY5 filter set. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[3][4][5]

Protocol 2: this compound Staining for Flow Cytometry

This protocol allows for the quantitative analysis of intracellular lactate levels in a cell population.

  • Cell Preparation: Harvest cultured cells (both adherent and suspension) and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in complete culture medium.

  • Preparation of Staining Solution: Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 5 µM).

  • Staining: Add the this compound working solution to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light, with occasional gentle mixing.

  • Washing: After incubation, wash the cells by adding 2 mL of PBS, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant. Repeat the wash step twice to ensure the removal of extracellular probe.

  • Resuspension: Resuspend the cell pellet in 500 µL of PBS for analysis.

  • Data Acquisition: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters for CY5 (e.g., excitation at 633/640 nm and emission collected with a 660/20 nm bandpass filter).[6][7] For accurate quantification, it is important to include unstained control cells to set the baseline fluorescence.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Data Acquisition culture Culture cells to desired confluency harvest Harvest and prepare single-cell suspension (Flow Cytometry) or seed on imaging dish (Microscopy) culture->harvest wash_cells Wash cells with PBS harvest->wash_cells prepare_stain Prepare this compound working solution incubate Incubate cells with this compound prepare_stain->incubate wash_cells->incubate wash_excess Wash to remove excess probe incubate->wash_excess microscopy Fluorescence Microscopy wash_excess->microscopy flow_cytometry Flow Cytometry wash_excess->flow_cytometry

Caption: Experimental workflow for this compound staining of cultured cells.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space lactate_cy5 This compound mct Monocarboxylate Transporter (MCT) lactate_cy5->mct Uptake lactate Lactate lactate->mct lactate_cy5_in This compound (Fluorescent Signal) mct->lactate_cy5_in lactate_in Lactate mct->lactate_in

Caption: Putative mechanism of this compound cellular uptake.

References

Application Notes and Protocols for Measuring Lactate Uptake Using Lactate-Probe CY5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lactate (B1674914), once considered merely a metabolic waste product of glycolysis, is now recognized as a pivotal signaling molecule and a significant energy source in various physiological and pathological processes, including neuroscience, immunology, and cancer biology[1][2]. The transport of lactate (B86563) across cell membranes is primarily mediated by monocarboxylate transporters (MCTs). Understanding the dynamics of lactate uptake is crucial for elucidating cellular metabolism and identifying potential therapeutic targets.

Lactate-Probe CY5 is a novel fluorescent probe designed for the real-time monitoring of lactate uptake in living cells. This probe exhibits a significant increase in fluorescence intensity upon binding to lactate, offering a sensitive and dynamic tool for studying lactate transport kinetics. These application notes provide detailed protocols for utilizing Lactate-Probe CY5 to measure lactate uptake in various experimental setups.

Principle of the Assay

Lactate-Probe CY5 is a small molecule probe that can be loaded into cells. The probe's fluorescence is quenched in its unbound state. Upon binding to intracellular lactate, the probe undergoes a conformational change that results in a significant increase in fluorescence emission. The intensity of the fluorescence signal is directly proportional to the intracellular lactate concentration, allowing for the quantification of lactate uptake. This mechanism is analogous to genetically encoded sensors that change fluorescence upon ligand binding[3][4].

Materials and Reagents

  • Lactate-Probe CY5

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • L-(+)-Lactic acid solution

  • MCT inhibitors (e.g., AR-C155858, phloretin)

  • 96-well black, clear-bottom microplates for fluorescence reading

  • Confocal microscope or fluorescence plate reader

Experimental Protocols

Protocol 1: In Vitro Lactate Uptake Assay Using a Fluorescence Plate Reader

This protocol is suitable for high-throughput screening of compounds that modulate lactate uptake.

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 8 x 10⁴ cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Probe Loading:

    • Prepare a 1X working solution of Lactate-Probe CY5 in serum-free medium. The optimal concentration should be determined empirically but typically ranges from 1 to 5 µM.

    • Remove the culture medium from the wells and wash once with 100 µL of warm PBS.

    • Add 100 µL of the Lactate-Probe CY5 working solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Lactate Stimulation and Measurement:

    • Prepare a 2X lactate solution in PBS. A final concentration of 10 mM is often used[5].

    • For inhibitor studies, prepare a 2X solution of the MCT inhibitor (e.g., AR-C155858) in PBS.

    • Remove the probe loading solution and wash the cells twice with 100 µL of warm PBS.

    • Add 50 µL of PBS (or PBS containing the 2X inhibitor) to the appropriate wells.

    • Add 50 µL of the 2X lactate solution to stimulate uptake. For control wells, add 50 µL of PBS.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation wavelength of 650 nm and an emission wavelength of 670 nm.

    • Take kinetic readings every 1-2 minutes for a total of 30-60 minutes.

Protocol 2: Live-Cell Imaging of Lactate Uptake Using Confocal Microscopy

This protocol allows for the visualization of lactate uptake at the single-cell level.

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

    • Allow cells to reach 50-70% confluency.

  • Probe Loading:

    • Follow the same probe loading procedure as in Protocol 1.

  • Imaging and Stimulation:

    • Mount the dish or slide on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Acquire baseline fluorescence images using a Cy5 filter set.

    • Carefully add the lactate solution to the dish to achieve the desired final concentration.

    • Begin time-lapse image acquisition immediately to capture the dynamic changes in intracellular fluorescence.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

ParameterValue
Excitation Maximum650 nm
Emission Maximum670 nm
Recommended Concentration1-5 µM
Apparent Dissociation Constant (Kd)~150 µM[4]
Dynamic Range (ΔF/F₀)3 to 5-fold increase

Visualizations

Below are diagrams illustrating the key processes and workflows.

G Mechanism of Lactate-Probe CY5 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_ext Lactate MCT Monocarboxylate Transporter (MCT) Lactate_ext->MCT Uptake Lactate_int Lactate MCT->Lactate_int Probe_bound Lactate-Probe CY5-Lactate Complex (High Fluorescence) Lactate_int->Probe_bound Probe_unbound Lactate-Probe CY5 (Low Fluorescence) Probe_unbound->Probe_bound Binding Fluorescence Fluorescence Signal Probe_bound->Fluorescence Emits

Caption: Mechanism of Lactate-Probe CY5 fluorescence.

G Experimental Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Wash with PBS B->C D Load with Lactate-Probe CY5 C->D E Incubate 30-60 min D->E F Wash with PBS E->F G Add Lactate Solution (and/or Inhibitors) F->G H Measure Fluorescence (Plate Reader/Microscope) G->H I Data Analysis H->I

Caption: Workflow for lactate uptake assay.

Data Analysis and Interpretation

The change in fluorescence is typically expressed as ΔF/F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before the addition of lactate. A rightward shift in the lactate uptake curve may indicate an increase in lactate transport, while a leftward shift could suggest inhibition[6]. When analyzing results, it is crucial to consider factors that can influence the lactate curve, such as changes in lactate production and combustion[6].

Troubleshooting

IssuePossible CauseSolution
High background fluorescenceIncomplete removal of extracellular probeIncrease the number of wash steps after probe loading.
No significant change in fluorescenceLow lactate uptake by cells; Inactive probeUse a positive control cell line known for high lactate transport; Check the expiration date and storage of the probe.
High variability between wellsUneven cell seeding; Pipetting errorsEnsure a single-cell suspension before seeding; Use a multichannel pipette for reagent addition.

References

Application Notes and Protocols: Lactate Sensing in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: The specific fluorescent probe "Lactat-CY5" is not described in the currently available scientific literature. The following application notes and protocols are based on the principles of fluorescent lactate (B86563) sensing in neuroscience and draw upon data from widely used, genetically encoded lactate biosensors such as the Laconic (FRET-based) and LACCO (intensiometric) series. These examples are provided to guide research into lactate dynamics in the nervous system. A hypothetical section on a Cy5-based lactate sensor is included for conceptual understanding.

Introduction to Lactate in Neuroscience

Once dismissed as a mere metabolic waste product, L-lactate (B1674914) is now recognized as a critical signaling molecule and energy substrate in the brain.[1][2][3] It plays a pivotal role in a variety of neural functions, including synaptic plasticity, neuroprotection, and the regulation of neuronal excitability. The "astrocyte-neuron lactate shuttle" hypothesis posits that lactate produced by astrocytes is transported to neurons to fuel their activity, highlighting the intricate metabolic coupling between these cell types.[2][4] Understanding the spatiotemporal dynamics of lactate is therefore crucial for researchers in neuroscience and drug development.

Fluorescent biosensors have emerged as powerful tools for visualizing lactate fluctuations with high resolution in real-time, both in cell culture and in living organisms.

Principles of Fluorescent Lactate Biosensors

Current lactate biosensors are primarily genetically encoded and function based on two main principles:

  • Förster Resonance Energy Transfer (FRET): These sensors, such as Laconic, consist of two fluorescent proteins (a donor and an acceptor) linked by a lactate-binding protein. Upon lactate binding, a conformational change alters the distance or orientation between the fluorophores, leading to a change in the FRET efficiency and a ratiometric change in fluorescence emission.

  • Intensiometric Sensors: These sensors, like the LACCO series, are composed of a single fluorescent protein fused to a lactate-binding domain. Lactate binding directly modulates the chromophore environment, resulting in a change in fluorescence intensity. Recently, red fluorescent intracellular lactate sensors (e.g., R-iLACCO1) and green fluorescent extracellular sensors (e.g., eLACCO2.1) have been developed, allowing for simultaneous monitoring of lactate dynamics in different compartments.

Hypothetical "this compound" Sensor

A synthetic fluorescent probe like "this compound" would likely consist of a lactate-recognizing moiety (such as a specific enzyme or a synthetic receptor) conjugated to a Cy5 dye. Cy5 is a far-red cyanine (B1664457) dye, which would be advantageous for in vivo imaging due to reduced phototoxicity and deeper tissue penetration. The mechanism of action could involve:

  • Conformational Change: Lactate binding could induce a change in the probe's structure, altering the fluorescence quantum yield of the Cy5 dye.

  • Enzyme-Mediated Reaction: The probe could incorporate an enzyme like lactate dehydrogenase, where the conversion of lactate to pyruvate (B1213749) could trigger a change in the local environment of the Cy5 dye, modulating its fluorescence.

Quantitative Data for Lactate Biosensors

The following table summarizes key quantitative parameters for representative genetically encoded lactate sensors. This data is essential for experimental design and interpretation.

ParameterLaconic (FRET-based)eLACCO2.1 (Green, Extracellular)R-iLACCO1 (Red, Intracellular)
Sensing Mechanism FRETIntensiometricIntensiometric
Reported Affinity (Kd) Varies by specific constructHigh SensitivityHigh Sensitivity
Optimal Excitation (nm) Donor-specific (e.g., ~430 nm for CFP)~488 nm~561 nm
Emission Peak(s) (nm) Donor/Acceptor specific (e.g., ~475 nm for CFP, ~530 nm for YFP)~510 nm~580 nm
Recommended Application Intracellular lactate dynamicsExtracellular lactate dynamicsIntracellular lactate dynamics
Advantages Ratiometric imaging can correct for motion artifacts and expression level variations.High sensitivity; allows for multiplexing with red sensors.High sensitivity; allows for multiplexing with green sensors.
Limitations Lower signal-to-noise ratio compared to some intensiometric sensors.Susceptible to artifacts from changes in sensor concentration or illumination intensity.Susceptible to artifacts from changes in sensor concentration or illumination intensity.

Experimental Protocols

Protocol 1: Imaging Intracellular Lactate in Cultured Neurons using a Genetically Encoded Biosensor

Objective: To monitor changes in intracellular lactate levels in primary cortical neurons in response to stimulation.

Materials:

  • Primary cortical neuron cultures grown on glass-bottom dishes.

  • Plasmid DNA or AAV particles encoding a lactate biosensor (e.g., R-iLACCO1).

  • Transfection reagent (e.g., Lipofectamine) or AAV for transduction.

  • Imaging medium: HEPES-buffered artificial cerebrospinal fluid (aCSF).

  • Confocal or epifluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2).

  • Stimulation reagents (e.g., glutamate, potassium chloride).

Procedure:

  • Transfection/Transduction:

    • Culture primary neurons for 7-10 days in vitro (DIV).

    • Transfect or transduce the neurons with the lactate biosensor construct according to the manufacturer's instructions.

    • Allow 48-72 hours for biosensor expression.

  • Imaging Preparation:

    • Replace the culture medium with pre-warmed imaging medium.

    • Mount the dish on the microscope stage within the environmental chamber and allow it to equilibrate for 15-20 minutes.

  • Image Acquisition:

    • Locate transfected neurons expressing the biosensor.

    • Set the imaging parameters (laser power, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire baseline fluorescence images for 2-5 minutes.

  • Stimulation and Recording:

    • Apply the desired stimulus (e.g., by puff application or bath perfusion) to the neurons.

    • Continuously acquire images throughout the stimulation and for a subsequent recovery period.

  • Data Analysis:

    • Define regions of interest (ROIs) over the cell bodies of transfected neurons.

    • Measure the mean fluorescence intensity for each ROI over time.

    • For intensiometric sensors, calculate the change in fluorescence relative to the baseline (ΔF/F₀). For FRET sensors, calculate the ratio of acceptor to donor fluorescence.

Protocol 2: In Vivo Two-Photon Imaging of Extracellular Lactate in the Mouse Brain

Objective: To visualize extracellular lactate dynamics in a specific brain region of a living mouse.

Materials:

  • Mouse expressing a lactate biosensor (e.g., eLACCO2.1) in the target brain region (via in utero electroporation, viral injection, or transgenic line).

  • Two-photon microscope equipped for in vivo imaging.

  • Anesthesia and stereotaxic apparatus.

  • Surgical tools for craniotomy.

  • Artificial cerebrospinal fluid (aCSF) for superfusion.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and mount it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.

    • Secure a glass coverslip over the craniotomy to create an imaging window.

  • Imaging Setup:

    • Place the mouse under the two-photon microscope objective.

    • Superfuse the cranial window with warm aCSF.

  • Image Acquisition:

    • Use the appropriate laser wavelength to excite the biosensor.

    • Acquire a z-stack of images to identify the region with optimal sensor expression.

    • Establish a baseline recording of fluorescence in the resting state.

  • Sensory Stimulation and Recording:

    • Provide a sensory stimulus (e.g., whisker stimulation, visual stimulus).

    • Record time-lapse images of the biosensor fluorescence during and after the stimulus.

  • Data Analysis:

    • Correct images for motion artifacts.

    • Select ROIs in the extracellular space or around specific cellular structures.

    • Quantify the change in fluorescence intensity (ΔF/F₀) over time in response to the stimulus.

Signaling Pathways and Workflows

Astrocyte-Neuron Lactate Shuttle (ANLS) Hypothesis

This pathway describes the metabolic coupling between astrocytes and neurons, where lactate plays a central role.

ANLS cluster_blood Blood Vessel cluster_astrocyte Astrocyte cluster_neuron Neuron Glucose_blood Glucose Glucose_astro Glucose Glucose_blood->Glucose_astro GLUT1 Glycolysis Glycolysis Glucose_astro->Glycolysis Pyruvate_astro Pyruvate Glycolysis->Pyruvate_astro Lactate_astro Lactate Pyruvate_astro->Lactate_astro LDH5 MCT1_4 MCT1/4 Lactate_astro->MCT1_4 Lactate_neuron Lactate MCT1_4->Lactate_neuron Extracellular Space Pyruvate_neuron Pyruvate Lactate_neuron->Pyruvate_neuron LDH1 MCT2 MCT2 Lactate_neuron->MCT2 TCA_Cycle TCA Cycle Pyruvate_neuron->TCA_Cycle ATP ATP TCA_Cycle->ATP OxPhos Neuroprotection Lactate_ext Extracellular Lactate MCT MCT Lactate_ext->MCT Lactate_int Intracellular Lactate MCT->Lactate_int Pyruvate Pyruvate Lactate_int->Pyruvate LDH Mitochondria Mitochondria Pyruvate->Mitochondria ATP ATP Mitochondria->ATP Pannexin Pannexin Channel ATP->Pannexin ATP_ext Extracellular ATP Pannexin->ATP_ext P2Y_Receptor P2Y Receptor ATP_ext->P2Y_Receptor PI3K PI3K Pathway P2Y_Receptor->PI3K KATP_Channel KATP Channel (Opening) PI3K->KATP_Channel Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Construct Select/Design Biosensor Construct Delivery Deliver to Model System (Transfection/Transduction/Transgenesis) Construct->Delivery Expression Allow for Biosensor Expression (48-72h) Delivery->Expression Imaging_Setup Prepare Sample and Setup Microscope Expression->Imaging_Setup Baseline Record Baseline Fluorescence Imaging_Setup->Baseline Stimulation Apply Stimulus (Pharmacological/Electrical/Sensory) Baseline->Stimulation Record Record Fluorescence During/After Stimulus Stimulation->Record Correction Image Processing (e.g., Motion Correction) Record->Correction ROI Define Regions of Interest (ROIs) Correction->ROI Quantify Quantify Fluorescence Change (ΔF/F₀ or Ratio) ROI->Quantify Interpret Interpret Results Quantify->Interpret

References

Application Notes and Protocols for Lactat-CY5 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate (B86563), once considered merely a metabolic waste product of glycolysis, is now recognized as a key player in cellular metabolism and signaling.[1][2] It serves as a significant energy source and a signaling molecule involved in various physiological and pathological processes, including cancer metabolism, immune response, and wound healing.[1][2][3] The "Warburg effect," or aerobic glycolysis, observed in many cancer cells, leads to a significant production and secretion of lactate, which contributes to tumor progression, angiogenesis, and metastasis.[3][4][5] Consequently, the transport and metabolism of lactate have emerged as promising targets for therapeutic intervention.

Lactat-CY5 is a fluorescently labeled lactate molecule. It consists of lactate conjugated to Cyanine5 (Cy5), a far-red fluorescent dye.[6][7] This probe allows for the visualization and tracking of lactate uptake in living cells. Its application in high-throughput screening (HTS) provides a powerful tool for identifying and characterizing small molecules or other therapeutic agents that modulate lactate transport. This document provides detailed protocols and application notes for the use of this compound in HTS assays designed to discover novel inhibitors of lactate uptake.

Signaling Pathways Involving Lactate

Lactate plays a crucial role in multiple signaling pathways. Understanding these pathways is essential for designing relevant screening assays and interpreting the results.

The Warburg Effect and Lactate Metabolism

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, producing large amounts of lactate even in the presence of oxygen.[4][5] This lactate is exported out of the cell by monocarboxylate transporters (MCTs), leading to an acidic tumor microenvironment that promotes tumor progression.[8][9]

Warburg_Effect Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Uptake Lactate_ext Lactate Glucose Glucose GLUT->Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate (B1213749) Pyruvate Glycolysis->Pyruvate LDHA LDH-A Lactate Lactate Pyruvate->Lactate Reduction Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria Limited Entry Lactate->Pyruvate Oxidation MCT4 MCT4 Lactate->MCT4 MCT4->Lactate_ext Export

The Warburg Effect metabolic pathway.
Lactate Signaling Cascade

Once transported into a recipient cell, often via MCT1, lactate can be converted back to pyruvate and used in the TCA cycle for energy production.[9] Lactate also acts as a signaling molecule, influencing various cellular processes such as gene expression through histone lactylation, and modulating immune responses.[1][2]

Lactate_Signaling cluster_extracellular Extracellular cluster_cell Target Cell Lactate_ext Lactate MCT1 MCT1 Lactate_ext->MCT1 Uptake Lactate_int Intracellular Lactate MCT1->Lactate_int Pyruvate Pyruvate Lactate_int->Pyruvate Oxidation Signaling Signaling (e.g., Histone Lactylation, Immune Modulation) Lactate_int->Signaling Mitochondria Mitochondria (TCA Cycle) Pyruvate->Mitochondria LDHB LDH-B

Intracellular lactate signaling pathway.

High-Throughput Screening Assay Protocol

This protocol describes a cell-based HTS assay to identify inhibitors of lactate uptake using this compound. The assay measures the fluorescence intensity of this compound inside cells after a defined incubation period. A decrease in intracellular fluorescence in the presence of a test compound indicates potential inhibition of lactate transport.

Experimental Workflow

The overall workflow for the HTS assay is depicted below.

HTS_Workflow A 1. Cell Seeding (e.g., 96- or 384-well plates) B 2. Compound Addition (Test compounds and controls) A->B C 3. This compound Addition B->C D 4. Incubation C->D E 5. Cell Washing (Remove extracellular probe) D->E F 6. Fluorescence Measurement (Plate Reader) E->F G 7. Data Analysis (Hit Identification) F->G

High-throughput screening workflow.
Materials and Reagents

  • Cells: A cell line with high expression of lactate transporters (e.g., cancer cell lines like HeLa or MDA-MB-231).

  • This compound: Fluorescent lactate probe.

  • Assay Plates: 96-well or 384-well black, clear-bottom microplates suitable for fluorescence measurements.

  • Culture Medium: Appropriate for the chosen cell line.

  • Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

  • Test Compounds: Small molecule library.

  • Control Compounds:

    • Positive Control (Inhibitor): A known inhibitor of lactate transport (e.g., AR-C155858 for MCT1/2).

    • Negative Control (Vehicle): The solvent used for the test compounds (e.g., DMSO).

  • Plate Reader: Capable of fluorescence intensity measurement with excitation and emission wavelengths suitable for Cy5 (Ex/Em: ~650/670 nm).

  • Automated Liquid Handling System (Optional): For high-throughput applications.

Experimental Procedure
  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed the cells into the assay plates at a predetermined optimal density.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and control compounds in the assay buffer.

    • Remove the culture medium from the assay plates and wash the cells once with assay buffer.

    • Add the diluted compounds to the respective wells. Include wells with vehicle only (negative control) and a known inhibitor (positive control).

  • This compound Addition and Incubation:

    • Prepare a working solution of this compound in the assay buffer at the desired final concentration.

    • Add the this compound solution to all wells.

    • Incubate the plates at 37°C for a predetermined optimal time (e.g., 30-60 minutes), protected from light.

  • Cell Washing:

    • After incubation, aspirate the solution from the wells.

    • Wash the cells 2-3 times with ice-cold assay buffer to remove extracellular this compound.

  • Fluorescence Measurement:

    • Add a final volume of assay buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with the appropriate filter set for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Data Analysis
  • Calculate Percent Inhibition: The percentage of inhibition for each test compound can be calculated using the following formula:

    % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_PositiveControl) / (Fluorescence_NegativeControl - Fluorescence_PositiveControl))

  • Hit Identification: Set a threshold for hit identification (e.g., >50% inhibition). Compounds that meet this criterion are considered primary hits and can be selected for further validation and dose-response studies.

Data Presentation

Quantitative data from the HTS assay should be summarized in tables for clear comparison.

Table 1: HTS Assay Parameters
ParameterValue
Cell LineMDA-MB-231
Seeding Density10,000 cells/well
Plate Format384-well
This compound Concentration10 µM
Incubation Time45 minutes
Test Compound Concentration10 µM
Positive Control (AR-C155858)1 µM
Negative Control (Vehicle)0.1% DMSO
Fluorescence WavelengthsEx: 650 nm / Em: 670 nm
Table 2: Example HTS Results for Test Compounds
Compound IDFluorescence Intensity (RFU)% InhibitionHit ( >50% Inhibition)
Negative Control85,0000%No
Positive Control15,000100%Yes
Compound A82,5003.6%No
Compound B35,00071.4%Yes
Compound C65,00028.6%No
Compound D20,00092.9%Yes

Conclusion

This compound is a valuable tool for studying lactate dynamics in living cells. The provided HTS protocol offers a robust framework for screening large compound libraries to identify novel modulators of lactate transport. Such inhibitors have significant therapeutic potential, particularly in the context of oncology. The detailed methodology and data presentation guidelines are intended to assist researchers in implementing this assay in their drug discovery programs.

References

Troubleshooting & Optimization

Mitigating Background Fluorescence with Lactat-CY5: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

High background fluorescence can be a significant hurdle in imaging experiments, obscuring specific signals and compromising data quality. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center to troubleshoot and reduce background fluorescence when using Lactat-CY5. While specific data for the this compound conjugate is limited, the following recommendations are based on established principles for cyanine (B1664457) dyes, particularly CY5, and should serve as a robust starting point for optimizing your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my this compound experiments?

High background fluorescence typically originates from two main sources:

  • Autofluorescence: Endogenous fluorescence emanating from the biological sample itself. Common sources include cellular components like mitochondria, lysosomes, and extracellular matrix proteins such as collagen and elastin.[1] Fixation methods, especially those using aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438), can also induce or amplify autofluorescence.[1][2]

  • Non-Specific Binding: This occurs when the this compound probe binds to unintended targets within the sample. This can be caused by hydrophobic and ionic interactions between the dye and cellular components.[1] For antibody-based detection, non-specific binding can also arise from Fc receptor interactions or the use of excessively high antibody concentrations.[1]

Q2: How can I determine the source of the high background in my images?

A systematic approach with appropriate controls is crucial for diagnosing the source of high background. Key controls include:

  • Unstained Sample: An unstained sample imaged under the same conditions will reveal the level of endogenous autofluorescence.

  • Secondary Antibody Only Control (if applicable): In immunofluorescence, this control helps identify non-specific binding of the secondary antibody.

  • Isotype Control (if applicable): Using an antibody of the same isotype as the primary antibody but with no specificity for the target antigen helps to assess non-specific binding of the primary antibody.

Q3: Can the CY5 dye itself contribute to non-specific binding?

Yes, cyanine dyes, including CY5, have been reported to exhibit non-specific binding to certain cell types, such as monocytes and macrophages. This is an important consideration when working with immune cells or heterogeneous tissue samples.

Troubleshooting Guide

This section provides a step-by-step guide to systematically address and reduce high background fluorescence in your this compound experiments.

Step 1: Optimizing Sample Preparation and Fixation

The initial handling and fixation of your samples can significantly impact background levels.

Problem: High autofluorescence after fixation.

Solution:

  • Optimize Fixative Choice and Concentration: Aldehyde fixatives like formaldehyde and glutaraldehyde are known to increase autofluorescence. Consider using the lowest effective concentration and shortest fixation time that preserves your sample's integrity.

  • Alternative Fixatives: For some applications, organic solvents like cold methanol (B129727) or acetone (B3395972) can be used for fixation and may result in lower autofluorescence. However, these can also affect certain epitopes, so validation is necessary.

  • Quenching of Autofluorescence: After aldehyde fixation, a quenching step can be introduced. Common quenching agents include sodium borohydride (B1222165) or glycine (B1666218).

Experimental Protocol: Quenching Aldehyde-Induced Autofluorescence

  • After fixation with formaldehyde or glutaraldehyde, wash the samples three times with PBS for 5 minutes each.

  • Incubate the samples in a freshly prepared solution of 0.1% sodium borohydride in PBS for 15-30 minutes at room temperature.

  • Alternatively, incubate with 100 mM glycine in PBS for 15-30 minutes.

  • Wash the samples three times with PBS for 5 minutes each before proceeding with the staining protocol.

Step 2: Effective Blocking to Minimize Non-Specific Binding

Proper blocking is critical to prevent the this compound probe or antibodies from binding to non-target sites.

Problem: High background due to non-specific binding.

Solution:

  • Choice of Blocking Agent: Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised. For example, if using a goat anti-mouse secondary antibody, normal goat serum is a suitable choice.

  • Increase Blocking Incubation Time: Extending the blocking step to 1-2 hours at room temperature can improve its effectiveness.

  • Commercial Blocking Buffers: Several optimized commercial blocking buffers are available and may provide better results.

Table 1: Common Blocking Agents and Their Recommended Concentrations

Blocking AgentRecommended ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% in PBSA general-purpose blocking agent.
Normal Serum5-10% in PBSUse serum from the same species as the secondary antibody.
Non-fat Dry Milk1-5% in PBSCan be effective but may mask some antigens.
Step 3: Optimizing Probe and Antibody Concentrations

Using excessive concentrations of your fluorescent probe or antibodies is a common cause of high background.

Problem: High signal in control samples and overall high background.

Solution:

  • Titrate Your Reagents: It is essential to perform a titration experiment to determine the optimal concentration of this compound or your primary and secondary antibodies. The goal is to find the concentration that provides a strong specific signal with the lowest background. Start with the manufacturer's recommended dilution and perform a series of dilutions from there.

Experimental Workflow: Antibody Titration

G cluster_0 Antibody Titration Workflow A Prepare a series of dilutions of the primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) B Stain separate samples with each dilution A->B C Use a constant, optimized concentration of the secondary antibody B->C D Image all samples using identical acquisition settings C->D E Analyze images to determine the optimal signal-to-noise ratio D->E

Caption: Workflow for determining the optimal antibody concentration.

Step 4: Rigorous Washing Steps

Insufficient washing can leave unbound probes or antibodies in the sample, contributing to high background.

Problem: Diffuse, non-specific fluorescence across the sample.

Solution:

  • Increase the Number and Duration of Washes: After incubation with the primary and secondary antibodies (if applicable), and after the final staining step with this compound, perform at least three washes of 5-10 minutes each with a suitable wash buffer (e.g., PBS with 0.1% Tween 20).

  • Use an Appropriate Wash Buffer: A small amount of detergent like Tween 20 in the wash buffer can help to reduce non-specific binding. However, excessive detergent can also disrupt specific interactions, so optimization may be required.

Step 5: Addressing Autofluorescence from Specific Cellular Components

Certain cellular structures are notoriously autofluorescent.

Problem: Granular, localized background signal.

Solution:

  • Quenching with Sudan Black B: Lipofuscin, a pigment that accumulates in aging cells, is a common source of autofluorescence. Sudan Black B can be used to quench this type of background.

Experimental Protocol: Sudan Black B Staining

  • After the final washing step of your staining protocol, incubate the samples in 0.1% Sudan Black B in 70% ethanol (B145695) for 5-10 minutes at room temperature.

  • Wash thoroughly with PBS to remove excess Sudan Black B.

  • Mount and image the samples.

Signaling Pathways and Logical Relationships

Understanding the sources of background fluorescence and the steps to mitigate them can be visualized as a logical workflow.

G cluster_0 Troubleshooting High Background Fluorescence Start High Background Observed Source Identify Source: Autofluorescence or Non-Specific Binding? Start->Source Autofluorescence Autofluorescence Source->Autofluorescence Autofluorescence NonSpecific Non-Specific Binding Source->NonSpecific Non-Specific OptimizeFix Optimize Fixation (e.g., reduce time, change fixative) Autofluorescence->OptimizeFix QuenchAF Quench Autofluorescence (e.g., Sodium Borohydride, Sudan Black B) Autofluorescence->QuenchAF OptimizeBlock Optimize Blocking (e.g., agent, time) NonSpecific->OptimizeBlock TitrateProbe Titrate Probe/Antibody Concentration NonSpecific->TitrateProbe ImproveWash Improve Washing Steps NonSpecific->ImproveWash Result Reduced Background Signal OptimizeFix->Result QuenchAF->Result OptimizeBlock->Result TitrateProbe->Result ImproveWash->Result

Caption: A logical workflow for troubleshooting high background fluorescence.

By systematically addressing each of these potential sources of background fluorescence, researchers can significantly improve the quality and reliability of their imaging data when using this compound. Remember to change only one parameter at a time during optimization to clearly identify the effective modifications.

References

Lactat-CY5 photostability and bleaching issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lactat-CY5. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to the photostability and photobleaching of this compound during fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a fluorescent probe consisting of lactate (B86563) covalently labeled with Cyanine5 (Cy5), a far-red fluorescent dye. It is designed for applications such as localizing and tracking lactate in living cells. The fluorescent properties of this compound are determined by the Cy5 fluorophore.

Q2: What is photobleaching and why is it a problem for this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Cy5, upon exposure to excitation light. This process leads to a permanent loss of the molecule's ability to fluoresce. For this compound, this manifests as a gradual or rapid decrease in the fluorescence signal during an experiment. This can compromise data quality, particularly in applications requiring long or intense light exposure, such as time-lapse imaging or single-molecule studies.

Q3: What are the primary causes of this compound photobleaching?

A3: The photobleaching of the Cy5 component is primarily caused by reactions with reactive oxygen species (ROS) that are generated when the dye is excited by light. Several factors can accelerate this process:

  • High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation, leading to more opportunities for photochemical damage.

  • Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching as it interacts with the excited triplet state of Cy5 to form damaging ROS.

  • Environmental Factors: The local chemical environment, including pH and the presence of atmospheric ozone, can significantly influence Cy5's photostability. Cyanine (B1664457) dyes like Cy5 are also susceptible to photoisomerization, which can lead to non-fluorescent states.

Q4: Can this compound be damaged by UV light?

A4: Yes. Although Cy5 is a far-red dye, it has a UV absorption tail. Exposure to UV radiation, especially at high power densities, can cause significant photobleaching of Cy5-labeled molecules. It is advisable to minimize any exposure of the sample to UV light.

Q5: Are there more photostable alternatives to Cy5-based probes?

A5: Yes, several alternative fluorophores in the same spectral range have been developed with improved photostability. Alexa Fluor 647, for example, is often cited as being significantly more photostable than Cy5 and less prone to self-quenching at high labeling densities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Rapid Loss of Fluorescence Signal
  • Possible Cause: Photobleaching due to excessive light exposure or an unfavorable chemical environment.

  • Solutions:

SolutionActionDetailed Protocol
Reduce Excitation Intensity Lower the power of the laser or lamp used for excitation.Use neutral density (ND) filters to attenuate the light source. Start with the lowest possible intensity that provides a sufficient signal-to-noise ratio (SNR).
Minimize Exposure Time Reduce the duration of light exposure on the sample.Utilize a shutter to block the excitation light path when not actively acquiring images. For time-lapse experiments, increase the interval between image acquisitions.
Use Antifade Reagents Incorporate antifade reagents into your mounting medium or imaging buffer.Use a commercial antifade mounting medium or prepare a buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and/or a triplet state quencher (e.g., Trolox, cyclooctatetraene).
Optimize Imaging Buffer Ensure the imaging buffer has the optimal pH and composition for Cy5 stability.Maintain a slightly basic pH (around 7.4-7.5), as acidic environments can reduce the photostability of cyanine dyes.
Control Environment Minimize exposure to atmospheric ozone.Environmental ozone is known to rapidly degrade Cy5. If possible, work in a controlled environment with carbon filtration to remove ozone.
Problem 2: Low Signal-to-Noise Ratio (SNR)
  • Possible Cause: Weak fluorescence signal (due to low probe concentration or bleaching) and/or high background fluorescence.

  • Solutions:

SolutionActionDetailed Protocol
Optimize Probe Concentration Ensure you are using an appropriate concentration of this compound.Perform a titration experiment to determine the optimal concentration that yields a strong signal without causing artifacts.
Reduce Background Fluorescence Minimize sources of background signal.Use high-quality, clean coverslips and slides. Ensure buffers are fresh and free of fluorescent contaminants. Use spectrally appropriate emission filters to block out-of-band light.
Optimize Detector Settings Adjust the gain and offset of your detector (e.g., PMT or camera).Increase the detector gain to amplify the signal, but be aware that excessive gain also amplifies noise. Adjust the offset to minimize the contribution of dark current to the background.
Problem 3: Signal "Blinking" or Intermittent Fluorescence
  • Possible Cause: The Cy5 fluorophore is entering a transient, reversible dark state. This is a known characteristic of cyanine dyes.

  • Solutions:

SolutionActionDetailed Protocol
Use Triplet State Quenchers Add specific antifade reagents that minimize transitions to dark states.Triplet state quenchers like cyclooctatetraene (B1213319) (COT) or Trolox are effective at reducing blinking and dark state lifetimes. These can be added to the imaging buffer.
Deoxygenate the Buffer Use an oxygen-scavenging system.While oxygen is a primary driver of irreversible photobleaching, removing it can sometimes exacerbate blinking in Cy5. However, combining an oxygen scavenger with a triplet state quencher is often the most effective strategy for overall stability.

Quantitative Data on Cy5 Photostability

The photostability of Cy5 can be quantified by its photobleaching lifetime (the time it takes for the fluorescence intensity to decrease to 1/e of its initial value). This parameter is highly dependent on the experimental conditions.

FluorophoreConditionPhotobleaching Lifetime (τ)Reference
Cy5 Aqueous PBS buffer (pH 7.4), deoxygenated, 640 nm excitation (~50 W/cm²)5.6 ± 1.9 s
Cy5-DNA 2 mW laser power, on quartz slideRapid initial bleaching
Cy5-DNA 2 mW laser power, on silver island filmIncreased photostability vs. quartz
Cy5-conjugate In living cells, with oxygenRapid bleaching
Cy5-COT conjugate In living cells, with oxygenSubstantially improved stability
Cy5-COT conjugate In living cells, with oxygen scavengerDramatically enhanced stability

Experimental Protocols

Protocol: Quantifying the Photobleaching Rate of this compound

This protocol describes a method to measure the photobleaching rate of this compound in a typical fluorescence microscopy experiment.

1. Sample Preparation:

  • Prepare your biological sample (e.g., cells, tissue) and treat with this compound according to your specific experimental protocol.

  • Mount the sample on a clean glass coverslip using an appropriate imaging buffer. For comparison, prepare identical samples with and without an antifade reagent in the buffer.

2. Microscope Setup:

  • Use a fluorescence microscope (e.g., confocal, TIRF) equipped with a laser for Cy5 excitation (e.g., 633 nm or 647 nm).

  • Set the laser power to a constant level that is representative of your typical imaging conditions.

  • Select an appropriate emission filter to specifically collect Cy5 fluorescence (~660-700 nm).

  • Set the detector gain and offset to levels that provide a good signal without saturation.

3. Image Acquisition:

  • Locate a field of view containing your this compound-labeled sample.

  • Acquire a time-lapse series of images of the same field of view under continuous illumination.

  • Use a constant exposure time and frame rate throughout the acquisition.

4. Data Analysis:

  • For each image in the time series, measure the mean fluorescence intensity of a region of interest (ROI) containing the fluorescent signal.

  • Correct for background fluorescence by subtracting the mean intensity of a background ROI (a region with no sample).

  • Plot the background-corrected fluorescence intensity as a function of time.

  • Fit the resulting decay curve to a single exponential function: I(t) = I₀e^(-t/τ), where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the photobleaching lifetime. The inverse of τ gives the photobleaching rate.

Visualizations

Photobleaching_Pathway cluster_0 Jablonski Diagram for Cy5 S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 1. Excitation Light (e.g., 650 nm) S1->S0 2. Fluorescence (~670 nm) T1 Excited Triplet State (T₁) S1->T1 3. Intersystem Crossing T1->S0 Phosphorescence (Slow, low probability) Bleached Bleached State (Non-Fluorescent) T1->Bleached 4. Reaction with O₂ (Forms ROS)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.

Troubleshooting_Workflow cluster_bleaching Photobleaching Solutions cluster_snr SNR Solutions start Start: Experiencing This compound Signal Loss issue Is the signal loss rapid and permanent? start->issue reduce_light Reduce Excitation Intensity & Time issue->reduce_light Yes check_conc Optimize Probe Concentration issue->check_conc No (Signal is weak) add_antifade Add Antifade Reagent (e.g., Trolox) reduce_light->add_antifade optimize_buffer Optimize Buffer (pH 7.4, Deoxygenate) add_antifade->optimize_buffer end Problem Resolved optimize_buffer->end reduce_bg Reduce Background (Clean slides, filters) check_conc->reduce_bg optimize_detector Optimize Detector Settings (Gain/Offset) reduce_bg->optimize_detector optimize_detector->end

Caption: Troubleshooting workflow for common this compound signal issues.

Experimental_Workflow prep 1. Prepare Sample (e.g., Cells + this compound) setup 2. Configure Microscope (Set constant laser power, detector settings) prep->setup acquire 3. Acquire Time-Lapse Images (Continuous illumination) setup->acquire measure 4. Measure Mean Intensity in ROI for each frame acquire->measure plot 5. Plot Intensity vs. Time measure->plot fit 6. Fit to Exponential Decay to find Photobleaching Lifetime (τ) plot->fit result Result: Quantitative Photostability Data fit->result

Technical Support Center: Lactat-CY5 Uptake in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Lactat-CY5 uptake in primary cell cultures.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments, presented in a question-and-answer format.

Issue 1: Low or No this compound Signal

Question: My primary cells show very low or no fluorescence after incubation with this compound. What are the possible causes and solutions?

Answer: Low or no signal is a common issue that can stem from several factors related to cell health, experimental conditions, and the imaging setup.

  • Cell Viability and Health: Primary cells are sensitive to their culture environment. Ensure cells are healthy and metabolically active, as lactate (B86563) uptake is an active process.[1] Consider performing a viability assay to confirm a healthy cell population.[1][2][3][4]

  • This compound Concentration: The optimal concentration of this compound can vary between cell types. Perform a titration experiment to determine the ideal concentration for your specific primary cells. Start with a concentration range and select the one that yields the best signal-to-noise ratio.

  • Incubation Time and Temperature: Lactate transport is influenced by time and temperature. Optimize the incubation time (e.g., testing 15, 30, and 60-minute intervals) and ensure the incubation is performed at 37°C to facilitate active transport.

  • pH of Medium: The pH of the culture medium can affect lactate transporter activity. Ensure the medium is buffered to a physiological pH (typically 7.4).

  • Imaging Settings: Improper microscope or cytometer settings can lead to a weak signal. Ensure the correct laser lines and filters for Cy5 (excitation ~650 nm, emission ~670 nm) are used. Optimize detector gain and laser power, but be mindful of potential phototoxicity.

Issue 2: High Background Fluorescence

Question: I am observing high background fluorescence, making it difficult to distinguish the specific this compound signal. How can I reduce the background?

Answer: High background can obscure the specific signal and is often caused by non-specific binding of the probe or autofluorescence.

  • Inadequate Washing: Residual this compound in the medium will contribute to high background. Increase the number and duration of wash steps with pre-warmed phosphate-buffered saline (PBS) or culture medium after incubation.

  • Excessive this compound Concentration: Using too high a concentration of the probe can lead to non-specific binding. Refer to your titration experiments to use the lowest effective concentration.

  • Cell Debris: Dead cells and debris can non-specifically bind fluorescent dyes. Ensure you are working with a healthy cell culture and consider using a viability dye to exclude dead cells from your analysis.

  • Autofluorescence: Some primary cells exhibit natural autofluorescence. To mitigate this, include an unstained control sample to measure the baseline autofluorescence and subtract it from the this compound signal. Using a far-red dye like Cy5 already helps to minimize autofluorescence compared to dyes in the blue or green spectrum.

Issue 3: Cell Viability is Compromised After Staining

Question: My primary cells appear stressed or are dying after the this compound staining procedure. What could be the cause?

Answer: Maintaining cell health is crucial for meaningful results. Several factors in the staining protocol can induce cytotoxicity.

  • Phototoxicity: Prolonged exposure to high-intensity excitation light can generate reactive oxygen species, leading to cellular damage. Minimize light exposure by using the lowest possible laser power and shortest exposure time needed for image acquisition.

  • This compound Concentration: High concentrations of the fluorescent probe may be toxic to some primary cell types. Use the lowest concentration that provides a good signal.

  • Handling and Washing Steps: Primary cells can be sensitive to excessive handling. Be gentle during washing and media changes to avoid detaching or damaging the cells.

  • Contamination: Ensure all reagents and equipment are sterile to prevent contamination, which can compromise cell health.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound uptake in primary cells? A1: this compound, as a lactate analog, is primarily taken up by cells via monocarboxylate transporters (MCTs). These transporters facilitate the movement of lactate across the cell membrane. The expression and activity of MCTs can vary between different primary cell types and can be influenced by the metabolic state of the cells.

Q2: How can I confirm that the signal I'm seeing is due to specific transporter-mediated uptake? A2: To confirm specific uptake, you can use a competitive inhibitor of MCTs. Pre-incubate the cells with a known MCT inhibitor (e.g., AR-C155858 or alpha-cyano-4-hydroxycinnamate) before adding this compound. A significant reduction in the fluorescent signal in the presence of the inhibitor would indicate that the uptake is transporter-mediated.

Q3: Can I use this compound for flow cytometry? A3: Yes, this compound can be used for flow cytometry to quantify lactate uptake in single cells. Ensure proper compensation controls are in place if performing multicolor experiments. It is also important to include unstained and viability-stained controls.

Q4: How should I store this compound? A4: For optimal performance, store the this compound stock solution protected from light, and follow the manufacturer's recommendations for storage temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table provides an example of how to structure quantitative data from a this compound uptake optimization experiment. The values are hypothetical and should be determined empirically for your specific cell type and experimental conditions.

ParameterCondition 1Condition 2Condition 3Condition 4
This compound Conc. 1 µM5 µM10 µM5 µM
Incubation Time 30 min30 min30 min60 min
Temperature 37°C37°C37°C37°C
pH 7.47.47.47.4
Mean Fluorescence 15080012001100
Cell Viability 98%95%85%92%

Experimental Protocols

General Protocol for this compound Staining of Primary Cells for Fluorescence Microscopy

This protocol is a general guideline and should be optimized for your specific primary cell type and experimental setup.

  • Cell Preparation:

    • Plate primary cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

    • Ensure the cells are healthy and in a logarithmic growth phase.

  • Preparation of Staining Solution:

    • Warm the this compound stock solution to room temperature.

    • Dilute the this compound stock solution in a pre-warmed, serum-free culture medium to the desired final concentration (start with a range of 1-10 µM).

  • Staining:

    • Aspirate the existing culture medium from the cells.

    • Gently add the this compound staining solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 15-60 minutes). Protect from light.

  • Washing:

    • To reduce background fluorescence, aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or culture medium. Be gentle to avoid dislodging the cells.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set for Cy5 (Excitation/Emission: ~650 nm / ~670 nm).

    • Minimize light exposure to prevent phototoxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Prepare Primary Cells solution_prep Prepare this compound Staining Solution staining Incubate Cells with this compound solution_prep->staining washing Wash Cells staining->washing imaging Image with Fluorescence Microscope washing->imaging data_analysis Analyze Data imaging->data_analysis

Caption: Experimental workflow for this compound uptake assay.

lactate_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space lactat_cy5 This compound mct MCT Transporter lactat_cy5->mct Uptake lactat_cy5_in This compound mct->lactat_cy5_in metabolism Metabolic Processes lactat_cy5_in->metabolism

Caption: Simplified diagram of this compound cellular uptake.

troubleshooting_tree start Low/No Signal check_viability Check Cell Viability start->check_viability optimize_conc Optimize this compound Concentration start->optimize_conc optimize_time Optimize Incubation Time/Temp start->optimize_time check_settings Check Imaging Settings start->check_settings high_bg High Background increase_wash Increase Wash Steps high_bg->increase_wash reduce_conc Reduce this compound Concentration high_bg->reduce_conc check_debris Check for Cell Debris high_bg->check_debris

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Fluorescent Lactate Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using fluorescent lactate (B86563) sensors.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is very low or completely absent. What are the possible causes and solutions?

A weak or absent signal can stem from several factors, ranging from incorrect instrument settings to issues with the sensor itself.[1][2]

  • Incorrect Filter Sets: Ensure the excitation and emission filters on your microscope or plate reader match the spectral properties of your specific lactate sensor.[1]

  • Low Sensor Expression: If using a genetically encoded sensor, low expression levels in your cells will result in a weak signal. Consider using a stronger promoter or optimizing your transfection/transduction protocol.[2]

  • Suboptimal Gain/Exposure: Increase the detector gain or exposure time. However, be mindful that excessively high settings can increase background noise and photobleaching.[1][3]

  • Incorrect Buffer Composition: For extracellular sensors, ensure the buffer composition, particularly the concentration of ions like Ca²⁺, is appropriate for your sensor, as some sensors require specific ion concentrations to function correctly.[4][5]

  • Sample Dilution: If measuring lactate in a sample, it's possible the concentration is below the sensor's detection limit. Conversely, an extremely high concentration can sometimes cause signal quenching.

Q2: The fluorescence signal fades rapidly during imaging. What is happening and how can I prevent it?

This phenomenon is known as photobleaching, the photochemical destruction of a fluorophore upon exposure to light.[6][7] It is a common issue in fluorescence microscopy, especially during time-lapse imaging.

To minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a usable signal.

  • Decrease Exposure Time: Minimize the duration of light exposure for each image acquisition.

  • Use More Photostable Sensors: If possible, choose a sensor variant known for higher photostability.

  • Use Anti-Fade Reagents: For fixed samples, use a mounting medium containing an anti-fade agent.[2]

Q3: I am observing changes in fluorescence that don't seem to correlate with lactate levels. What could be the cause?

A common confounding factor for many fluorescent biosensors is their sensitivity to pH.[8][9]

  • pH Sensitivity: Many genetically encoded lactate sensors are sensitive to pH changes within the physiological range.[8] A decrease in pH can often mimic a change in lactate concentration.

  • Control Experiments: It is crucial to perform control experiments to distinguish a true lactate-dependent response from a pH-induced artifact. This can be done by:

    • Using a non-responsive control sensor (a "dead" sensor) that has a similar pH sensitivity but does not bind lactate (e.g., DiLACCO1, FiLa-C).[8][10][11]

    • Co-expressing a spectrally distinct pH sensor to monitor pH changes simultaneously.[8]

Q4: How do I choose the right lactate sensor for my experiment?

The choice of sensor depends on several factors:

  • Location of Measurement: Do you need to measure intracellular or extracellular lactate? Sensors are specifically designed for different cellular compartments (e.g., eLACCO2.1 for extracellular, R-iLACCO1 for intracellular).[11]

  • Lactate Concentration Range: Different sensors have different binding affinities (Kd). Choose a sensor with a Kd that is close to the expected lactate concentration in your experimental system for the best dynamic range.[10][12]

  • Instrumentation: Consider the excitation and emission spectra of the sensor and ensure they are compatible with your available light sources and detectors.

  • Multiplexing: If you plan to image other fluorescent markers simultaneously, choose a lactate sensor with a distinct color (e.g., a red fluorescent sensor like R-iLACCO1) to minimize spectral overlap.[11][13]

Troubleshooting Guides

Problem 1: High Background Fluorescence

High background can obscure the specific signal from the lactate sensor, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Step
Autofluorescence Use a media with low background fluorescence (e.g., phenol (B47542) red-free media). For fixed cells, photobleaching the background before imaging can sometimes help.[14]
Reagent Impurities Ensure all buffers and media are made with high-purity water and reagents.[1]
Non-specific Binding If using a sensor that requires labeling, ensure adequate washing steps to remove unbound fluorophores.
Incorrect Plate Type For plate reader assays, use black-walled, clear-bottom plates to reduce stray light and well-to-well crosstalk.[1]
Problem 2: Inconsistent or Non-Reproducible Results

Variability between wells or experiments can make data interpretation difficult.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are calibrated. Use consistent pipetting techniques, especially for multi-channel pipettes.[1]
Evaporation Use plate seals for long incubations. Avoid using the outer wells of a microplate, which are more prone to evaporation.[1]
Cell Health and Density Ensure consistent cell seeding density and monitor cell health, as metabolic states can vary with confluency and stress.
Temperature and pH Fluctuations Maintain stable temperature and pH conditions throughout the experiment, as both can affect sensor performance and cell metabolism.[12]

Quantitative Data Summary

The table below summarizes key properties of several common fluorescent lactate sensors.

SensorTypeExcitation Max (nm)Emission Max (nm)Affinity (Kd)ΔF/F₀ (in vitro)Notes
iLACCO1 Intracellular (Green)493510361 µM30Highly sensitive to pH.[8]
FiLa Intracellular (Ratiometric)425 / 490514~130 µM~1500% (ratiometric change)Ratiometric imaging can correct for some artifacts.[10]
LaconicSF Extracellular (Green)480515100 µM1.6Lower sensitivity to pH changes compared to iLACCO1.[9]
eLACCO2.1 Extracellular (Green)494512~3.9 mM~4Optimized for membrane localization.[4][11]
R-iLACCO1 Intracellular (Red)~560~580--Enables multiplexing with green fluorescent sensors.[11]
FILLac₁₀N₀C In vitro (FRET)430 (donor)550 (acceptor)6.33 µM33.47% (ratio change)High specificity for L-lactate (B1674914) over D-lactate.[12]

Experimental Protocols

Protocol 1: Calibration of a Genetically Encoded Lactate Sensor in Live Cells

This protocol describes how to generate a lactate dose-response curve in cells expressing a genetically encoded lactate sensor.

Materials:

  • HEK293 cells (or other cell line of interest) expressing the lactate sensor.

  • Culture medium (e.g., DMEM).

  • Phosphate-Buffered Saline (PBS).

  • Digitonin (B1670571) or a similar permeabilizing agent.

  • L-Lactate stock solution (e.g., 1 M sodium L-lactate).

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Culture: Plate the sensor-expressing cells in a suitable imaging dish or multi-well plate and grow to the desired confluency.

  • Permeabilization: Wash the cells once with PBS. Prepare a permeabilization buffer by adding a low concentration of digitonin (e.g., 20-50 µM) to an intracellular-like buffer. Incubate the cells with this buffer for 5-10 minutes to allow the cell membrane to become permeable to small molecules like lactate.

  • Baseline Measurement: Acquire a baseline fluorescence image or reading (F_min) in the permeabilization buffer without added lactate.

  • Lactate Titration: Prepare a series of lactate dilutions in the permeabilization buffer. Add increasing concentrations of L-lactate to the cells, acquiring a fluorescence reading at each concentration. Allow the signal to stabilize (typically 1-2 minutes) before each measurement.

  • Saturation Measurement: Add a saturating concentration of L-lactate (e.g., 10-20 mM) to obtain the maximum fluorescence signal (F_max).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each lactate concentration: ΔF = F - F_min.

    • Normalize the data by dividing by the baseline fluorescence: ΔF/F₀ = (F - F_min) / F_min.

    • Plot ΔF/F₀ against the lactate concentration and fit the data to a binding isotherm (e.g., Hill equation) to determine the Kd.

Protocol 2: Control Experiment for pH-Induced Artifacts

This protocol outlines how to use a non-responsive control sensor to validate that observed fluorescence changes are due to lactate and not pH shifts.

Materials:

  • Cells expressing the primary lactate sensor.

  • Cells expressing the non-responsive control sensor (e.g., DiLACCO1).

  • Experimental treatment/stimulus (e.g., glucose, metabolic inhibitor).

  • Fluorescence microscope.

Procedure:

  • Parallel Cultures: Culture both cell lines (one with the active sensor, one with the control sensor) under identical conditions.

  • Imaging: Perform your time-lapse imaging experiment on both cell populations.

  • Stimulation: Apply the experimental stimulus to both sets of cells at the same time point during the imaging session.

  • Data Acquisition: Record the fluorescence intensity changes over time for both the active and control sensors.

  • Analysis:

    • Calculate and plot the normalized fluorescence change (ΔF/F₀) for both sensors.

    • A significant fluorescence change in the active sensor, coupled with a minimal or no change in the control sensor, indicates a lactate-specific response.[8][15]

    • If both sensors show a similar fluorescence change, the observed signal is likely a pH artifact.

Visualizations

Logical Workflow for Troubleshooting Low Signal

troubleshooting_low_signal start Start: Low or No Signal check_instrument Check Instrument Settings start->check_instrument filters Correct Excitation/ Emission Filters? check_instrument->filters check_reagents Verify Reagents & Sensor sensor_integrity Sensor Folded & Mature? check_reagents->sensor_integrity check_cells Assess Cell Health & Expression expression_level Sufficient Expression Level? check_cells->expression_level gain Gain/Exposure Too Low? filters->gain Yes no_solution Consult Sensor Manufacturer/Literature filters->no_solution No, Correct Filters gain->check_reagents Yes gain->no_solution No, Adjust Gain sensor_integrity->check_cells Yes sensor_integrity->no_solution No, Check Protocol solution Signal Restored expression_level->solution Yes, Optimize Expression expression_level->no_solution No, Check Transfection

Caption: A decision tree for troubleshooting low fluorescence signal issues.

Experimental Workflow for pH Control

ph_control_workflow cluster_0 Experimental Arm cluster_1 Control Arm cells_active Cells with Active Lactate Sensor stimulate_active Apply Stimulus cells_active->stimulate_active image_active Time-Lapse Imaging stimulate_active->image_active analyze Analyze & Compare ΔF/F₀ Traces image_active->analyze cells_control Cells with Non-Responsive Sensor stimulate_control Apply Stimulus cells_control->stimulate_control image_control Time-Lapse Imaging stimulate_control->image_control image_control->analyze conclusion Distinguish Lactate Signal from pH Artifact analyze->conclusion

Caption: Workflow for using a control sensor to account for pH artifacts.

Signaling Pathway: Lactate and Cellular pH Relationship

lactate_ph_pathway cluster_cell Cell Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis Lactate Lactate Pyruvate->Lactate LDH MCT MCT Transporter Lactate->MCT H_ion H⁺ H_ion->MCT pH_decrease Intracellular pH Decreases (Acidification) MCT->pH_decrease Co-transport

References

Validation & Comparative

A Comparative Guide to Lactat-CY5 Specificity for Lactate vs. Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Lactat-CY5

This compound is a fluorescent probe created by chemically labeling lactate (B86563) with the cyanine (B1664457) dye Cy5[1]. Unlike genetically encoded biosensors that rely on specific protein-ligand interactions, this compound's utility is based on the premise that it mimics natural lactate, allowing for the visualization of its uptake and distribution in living cells[1]. Its specificity is therefore not determined by a selective binding event but rather by the fidelity with which it is recognized by cellular machinery involved in lactate transport and metabolism.

Comparison with Genetically Encoded Lactate Biosensors

To understand the specificity of this compound, it is crucial to differentiate it from genetically encoded fluorescent biosensors. The table below summarizes the key differences in their mechanism and specificity.

FeatureThis compound (Fluorescently Labeled Metabolite)Genetically Encoded Lactate Biosensors (e.g., Laconic, iLACCO1, FiLa)
Detection Principle Direct visualization of the fluorescently labeled lactate analog.Conformational change of a lactate-binding protein upon lactate binding, leading to a change in fluorescence (e.g., FRET or single fluorophore intensity).
Specificity Basis Relies on recognition by lactate transporters (e.g., Monocarboxylate Transporters - MCTs) and metabolic enzymes. Specificity is inferred from its ability to compete with and mimic endogenous lactate.High specificity is conferred by the lactate-binding domain of a protein (e.g., LldR) that selectively binds L-lactate (B1674914) over other metabolites, including pyruvate (B1213749).[2][3]
Versus Pyruvate Specificity against pyruvate depends on the relative affinity of transporters and enzymes for lactate versus pyruvate. Cross-reactivity is possible if transporters or enzymes recognize both molecules.Genetically encoded sensors are designed to have high selectivity for lactate with minimal response to pyruvate. For example, the eLACCO1.1 sensor showed negligible fluorescent response to pyruvate even at high concentrations.[4]
Mode of Application Added exogenously to the cell culture medium or administered in vivo.The genetic construct is introduced into cells, which then express the sensor protein intracellularly.
Potential Artifacts The bulky Cy5 dye may alter the transport kinetics and metabolic fate compared to unlabeled lactate. Phototoxicity and dye degradation are potential concerns.Overexpression of the sensor protein could potentially buffer intracellular lactate levels. pH sensitivity can be a confounding factor for some sensors.

Experimental Protocols for Assessing this compound Specificity

The following protocols describe how the specificity of this compound for lactate versus pyruvate can be experimentally determined.

Protocol 1: Competitive Uptake Assay

This experiment aims to determine if the uptake of this compound is mediated by specific lactate transporters and whether it can be competed away by an excess of unlabeled lactate or pyruvate.

Materials:

  • Cultured cells known to express lactate transporters (e.g., cancer cell lines, astrocytes, or myocytes).

  • This compound.

  • Unlabeled L-lactate and pyruvate.

  • Inhibitor of monocarboxylate transporters (MCTs), e.g., α-cyano-4-hydroxycinnamate (CHC).

  • Fluorescence microscope or a flow cytometer.

Procedure:

  • Cell Culture: Plate cells in a suitable format for fluorescence imaging or flow cytometry and grow to a desired confluency.

  • Pre-incubation (Competition):

    • For competition with lactate: Pre-incubate cells with a high concentration of unlabeled L-lactate (e.g., 10-100 fold molar excess to this compound) for 15-30 minutes.

    • For competition with pyruvate: Pre-incubate cells with a high concentration of unlabeled pyruvate for 15-30 minutes.

    • For transporter inhibition: Pre-incubate cells with an MCT inhibitor (e.g., CHC) at an effective concentration.

    • Control group: Incubate cells with culture medium alone.

  • This compound Incubation: Add this compound to all wells at a final concentration suitable for detection and incubate for a defined period (e.g., 30-60 minutes).

  • Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging and Quantification:

    • Microscopy: Acquire fluorescent images of the cells. Quantify the intracellular fluorescence intensity.

    • Flow Cytometry: Harvest the cells and analyze the intracellular fluorescence using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity in the control group with the groups pre-incubated with excess lactate, pyruvate, or the MCT inhibitor. A significant reduction in fluorescence in the presence of excess lactate and the MCT inhibitor would indicate specific, transporter-mediated uptake. A smaller or no reduction with pyruvate would suggest specificity for lactate over pyruvate at the transport level.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Specificity Testing

G cluster_0 Cell Preparation cluster_1 Treatment Groups cluster_2 Probe Incubation & Analysis cluster_3 Expected Outcomes start Plate Cells culture Culture to Confluency start->culture control Control Medium culture->control lactate Excess Unlabeled L-Lactate culture->lactate pyruvate Excess Unlabeled Pyruvate culture->pyruvate inhibitor MCT Inhibitor (CHC) culture->inhibitor add_probe Add this compound control->add_probe lactate->add_probe pyruvate->add_probe inhibitor->add_probe wash Wash Cells add_probe->wash analyze Fluorescence Quantification (Microscopy or Flow Cytometry) wash->analyze outcome1 Reduced Signal (vs. Control) analyze->outcome1 Lactate Group outcome2 Minimal Signal Change (vs. Control) analyze->outcome2 Pyruvate Group outcome3 Greatly Reduced Signal (vs. Control) analyze->outcome3 Inhibitor Group

Caption: Workflow for assessing this compound uptake specificity.

Diagram 2: Lactate and Pyruvate Transport and Metabolism

G cluster_0 Extracellular Space cluster_1 Cytosol Lactat_CY5 This compound MCT MCT Lactat_CY5->MCT Lactate L-Lactate Lactate->MCT Pyruvate Pyruvate Pyruvate->MCT LDH Lactate Dehydrogenase (LDH) Pyruvate_in Pyruvate LDH->Pyruvate_in TCA TCA Cycle (Mitochondrion) Lactat_CY5_in This compound Lactate_in L-Lactate Lactate_in->LDH Pyruvate_in->TCA MCT->Lactat_CY5_in MCT->Lactate_in MCT->Pyruvate_in

Caption: Cellular transport and metabolism of lactate and pyruvate.

References

A Comparative Guide to Lactate Sensing Technologies: Fluorescent Probes vs. Electrochemical Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of lactate (B86563) is crucial for understanding cellular metabolism, disease pathology, and treatment efficacy. This guide provides an objective comparison between two prominent lactate sensing technologies: fluorescent probes, represented by Cy5-labeled lactate, and the widely established electrochemical lactate sensors. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to equip you with the necessary information to select the most suitable technology for your research needs.

While specific quantitative performance data for the commercially available "Lactat-CY5" is not extensively published, this guide synthesizes available information on Cy5 as a fluorescent label and data from other fluorescent lactate probes to provide a representative comparison against various electrochemical lactate sensors.

At a Glance: Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of fluorescent lactate probes and a range of electrochemical lactate sensors based on published research.

Performance MetricFluorescent Lactate Probes (Cy5-based)Electrochemical Lactate Sensors
Sensitivity High (detects low concentrations)Varies widely (from µA/mM to mA/mM)[1]
Detection Limit Typically in the low micromolar (µM) to nanomolar (nM) rangeCan range from nanomolar (nM) to micromolar (µM)[1]
Linear Range Often narrower, suitable for specific concentration rangesBroad and tunable, from µM to high mM ranges[1][2]
Response Time Can be very fast (seconds to minutes) for cellular uptake and bindingTypically fast, ranging from a few seconds to under a minute[1]
Specificity Generally high due to specific binding interactionsHigh, conferred by the specificity of the immobilized enzyme (e.g., lactate oxidase)
Application Primarily for intracellular lactate localization and imagingContinuous, real-time monitoring in various biological fluids (blood, sweat, cell culture media)
Quantification Semi-quantitative to quantitative with calibrationHighly quantitative

Signaling Pathways and Experimental Workflows

Fluorescent Lactate Probe (this compound)

Fluorescent lactate probes like this compound are designed for the visualization and localization of lactate within living cells. The underlying principle involves a lactate analog conjugated to a fluorescent dye, such as Cyanine5 (Cy5). When introduced to a biological sample, the probe is taken up by cells, and its fluorescence allows for the tracking of lactate distribution.

Fluorescent Lactate Probe Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging and Analysis Cell_Culture Cell Culture Add_Lactat_CY5 Add this compound Probe Cell_Culture->Add_Lactat_CY5 Introduce probe to cells Incubation Incubation Add_Lactat_CY5->Incubation Allow for cellular uptake Fluorescence_Microscopy Fluorescence Microscopy Incubation->Fluorescence_Microscopy Excite Cy5 dye Image_Analysis Image Analysis for Lactate Localization Fluorescence_Microscopy->Image_Analysis

Workflow for this compound cellular localization.
Electrochemical Lactate Sensor

Electrochemical lactate sensors are the most common type of lactate biosensor. They typically employ an enzyme, such as lactate oxidase (LOx), immobilized on an electrode surface. The enzyme catalyzes the oxidation of lactate, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then electrochemically detected at the electrode, generating a current that is directly proportional to the lactate concentration.

Electrochemical Lactate Sensor Signaling Pathway cluster_enzymatic_reaction Enzymatic Reaction at Electrode Surface cluster_electrochemical_detection Electrochemical Detection Lactate Lactate LOx Lactate Oxidase (LOx) Lactate->LOx Pyruvate Pyruvate H2O2 Hydrogen Peroxide (H₂O₂) Electrode Working Electrode H2O2->Electrode Oxidation at electrode LOx->Pyruvate + LOx->H2O2 + Electron_Transfer 2e⁻ Current_Measurement Amperometric Signal (Proportional to Lactate) Electron_Transfer->Current_Measurement Electrode->Electron_Transfer

Principle of an amperometric lactate biosensor.

Detailed Experimental Protocols

Protocol for Cellular Localization of Lactate using a Fluorescent Probe (Representative)

This protocol provides a general framework for using a Cy5-labeled lactate probe to visualize lactate in cultured cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound probe

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission ~650/670 nm)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.

  • Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the this compound containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a predetermined period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator, protected from light.

  • Washing: After incubation, gently remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately image the cells using a fluorescence microscope equipped with a Cy5 filter set.

  • Image Analysis: Analyze the captured images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the lactate probe.

Protocol for Amperometric Detection of Lactate using an Electrochemical Sensor (Representative)

This protocol outlines the general steps for measuring lactate concentration in a liquid sample using a typical amperometric lactate biosensor.

Materials:

  • Amperometric lactate biosensor (working, reference, and counter electrodes)

  • Potentiostat

  • Electrochemical cell

  • Phosphate buffer solution (PBS, pH 7.4)

  • Lactate standard solutions of known concentrations

  • Sample for analysis (e.g., cell culture supernatant, diluted serum)

Procedure:

  • Sensor Preparation and Conditioning:

    • Connect the working, reference, and counter electrodes to the potentiostat.

    • Place the electrodes in the electrochemical cell containing a known volume of PBS.

    • Apply a constant working potential (e.g., +0.6 V vs. Ag/AgCl) and allow the baseline current to stabilize. This may take several minutes.

  • Calibration:

    • Once a stable baseline is achieved, add a known volume of a lactate standard solution to the PBS in the electrochemical cell to achieve a specific final concentration.

    • Record the steady-state current response. The current will increase as the lactate is oxidized.

    • Repeat this step with several different lactate concentrations to generate a calibration curve (current vs. lactate concentration). The curve should be linear within the sensor's detection range.

  • Sample Measurement:

    • After calibration, replace the solution in the electrochemical cell with the sample to be analyzed (or add the sample directly to the buffer).

    • Record the steady-state current response.

  • Data Analysis:

    • Using the calibration curve generated in step 2, determine the lactate concentration in the sample corresponding to the measured current.

    • It is important to run appropriate controls and blanks to ensure the accuracy of the measurements.

Conclusion: Choosing the Right Tool for the Job

The choice between a fluorescent lactate probe and an electrochemical lactate sensor ultimately depends on the specific research question and experimental setup.

This compound and similar fluorescent probes are invaluable tools for visualizing the spatial distribution of lactate within cells and tissues . They provide qualitative and semi-quantitative data on lactate localization, which is crucial for understanding metabolic heterogeneity and lactate shuttling.

Electrochemical lactate sensors , on the other hand, excel at providing real-time, quantitative measurements of lactate concentration in bulk solutions . Their robustness, wide dynamic range, and ease of use make them the gold standard for applications requiring continuous monitoring of lactate levels, such as in bioprocesses, clinical diagnostics, and physiological studies.

For a comprehensive understanding of lactate dynamics, a combination of both technologies can be a powerful approach, with fluorescent probes revealing the "where" and electrochemical sensors quantifying the "how much."

References

Cross-Validation of Lactat-CY5 with Mass Spectrometry for Cellular Lactate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of two distinct methodologies for the analysis of cellular lactate (B86563): the fluorescent probe Lactat-CY5 and liquid chromatography-mass spectrometry (LC-MS). The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the capabilities and limitations of each technique, supported by experimental protocols and comparative data. This document will enable informed decisions when selecting the appropriate method for specific research questions related to lactate metabolism.

Introduction to Lactate Analysis Techniques

Lactate, once considered merely a metabolic byproduct of glycolysis, is now recognized as a key signaling molecule in various physiological and pathological processes, including cancer metabolism, immune response, and neurological function.[1][2][3] The "Warburg effect," describing the preference of cancer cells for aerobic glycolysis leading to increased lactate production, highlights the importance of accurately measuring lactate levels in biological systems.[4][5][6]

This compound is a fluorescent probe designed for the visualization and localization of lactate within living cells.[4] It consists of a lactate moiety recognized by cellular machinery, conjugated to a Cy5 fluorophore, a far-red fluorescent dye.[4] This allows for real-time imaging of lactate distribution and dynamics in a cellular context.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that separates chemical compounds followed by their detection based on mass-to-charge ratio.[7][8] LC-MS/MS, a tandem approach, offers high sensitivity and specificity for the absolute quantification of metabolites like lactate in complex biological samples, including cell lysates and culture media.[7][8]

This guide will explore a cross-validation workflow to compare the qualitative and semi-quantitative data from this compound with the quantitative results from LC-MS.

Comparative Analysis: this compound vs. LC-MS

The choice between this compound and LC-MS for lactate analysis depends heavily on the specific experimental goals. This compound excels in providing spatial and temporal information on lactate distribution within intact cells, while LC-MS is the gold standard for accurate and precise quantification.

FeatureThis compound (Fluorescent Probe)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Fluorescence imaging of lactate distribution in living cells.Separation and mass-based detection for absolute quantification.
Sample Type Live cells for imaging.Cell lysates, culture supernatant, tissues.
Data Output Qualitative/Semi-quantitative (fluorescence intensity).Quantitative (absolute concentration).
Spatial Resolution High (subcellular localization).Low (bulk measurement from homogenized sample).
Temporal Resolution High (real-time imaging of dynamic changes).Low (endpoint measurement).
Sensitivity Dependent on probe concentration and imaging setup.High, capable of detecting low micromolar concentrations.[9]
Specificity Dependent on the probe's selectivity for lactate.Very high, based on mass-to-charge ratio and fragmentation patterns.
Throughput Moderate (imaging of multiple fields of view).High (with autosampler).
Instrumentation Fluorescence microscope.LC-MS/MS system.
Advantages - Real-time analysis in living cells- Provides spatial context- Relatively simple workflow- Gold standard for quantification- High specificity and sensitivity- High throughput capabilities
Limitations - Indirect measurement of concentration- Potential for phototoxicity and photobleaching- Probe delivery and calibration can be challenging- Destructive to the sample- Provides no spatial information- Requires expensive instrumentation and expertise

Experimental Protocols

A robust cross-validation study requires parallel experiments on the same cell population. Below are detailed methodologies for lactate analysis using both this compound and LC-MS.

Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in appropriate vessels for both microscopy and LC-MS analysis (e.g., glass-bottom dishes for imaging, 6-well plates for lysate collection).

  • Treatment: Treat cells with a modulator of lactate production, such as a glycolysis inhibitor (e.g., 2-deoxy-D-glucose) or a stimulator (e.g., under hypoxic conditions) to generate a range of lactate concentrations. Include an untreated control group.

This compound Staining and Imaging Protocol
  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Staining: On the day of the experiment, dilute the this compound stock solution to the desired working concentration in pre-warmed cell culture medium.

  • Cell Incubation: Remove the culture medium from the cells and replace it with the this compound staining solution. Incubate the cells for the recommended time and temperature, protected from light.

  • Washing: After incubation, wash the cells with fresh, pre-warmed culture medium to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the Cy5 fluorophore (Excitation/Emission ~650/670 nm).

  • Image Analysis: Quantify the mean fluorescence intensity per cell or within defined regions of interest using image analysis software (e.g., ImageJ).

LC-MS/MS Protocol for Lactate Quantification
  • Sample Collection:

    • Cell Lysate: After the treatment period, place the culture plates on ice. Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add a specific volume of ice-cold extraction solvent (e.g., 80% methanol) to each well. Scrape the cells and collect the cell suspension.

    • Culture Supernatant: Collect the cell culture medium from each well.

  • Sample Preparation:

    • Protein Precipitation: For both lysate and supernatant samples, precipitate proteins by centrifugation at high speed (e.g., 14,000 rpm) at 4°C.

    • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube.

    • Dilution: Dilute the supernatant as needed with an appropriate solvent (e.g., water with 0.1% acetic acid) to bring the lactate concentration within the linear range of the LC-MS/MS method.[8][10]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the prepared samples onto a liquid chromatography system. A common approach for lactate is using a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in negative ion mode. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-product ion transitions for lactate.

  • Data Analysis:

    • Quantification: Generate a standard curve using known concentrations of a lactate standard. Determine the absolute concentration of lactate in the samples by comparing their peak areas to the standard curve.

    • Normalization: Normalize the lactate concentration in cell lysates to the total protein content or cell number.

Visualizing the Experimental Workflow and Biological Context

To better understand the experimental design and the biological pathways involved, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Culture and Treatment cluster_1 This compound Analysis cluster_2 LC-MS/MS Analysis Cell Seeding Cell Seeding Experimental Treatment Experimental Treatment Cell Seeding->Experimental Treatment (e.g., Glycolysis inhibitor) This compound Staining This compound Staining Experimental Treatment->this compound Staining Sample Collection Cell Lysate & Supernatant Experimental Treatment->Sample Collection Fluorescence Microscopy Fluorescence Microscopy This compound Staining->Fluorescence Microscopy (Intensity) Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis (Intensity) Cross-Validation Cross-Validation Image Analysis->Cross-Validation Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction (Concentration) LC-MS/MS LC-MS/MS Metabolite Extraction->LC-MS/MS (Concentration) Data Analysis Data Analysis LC-MS/MS->Data Analysis (Concentration) Data Analysis->Cross-Validation

Cross-validation experimental workflow.

G Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in LDH-A TCA TCA Cycle Pyruvate->TCA PDH Lactate_out Extracellular Lactate Lactate_in->Lactate_out MCT4 HIF1a HIF-1α LDHA LDH-A HIF1a->LDHA Upregulates MCT4 MCT4

References

A Head-to-Head Comparison: Lactat-CY5 and FRET-Based Lactate Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of intracellular lactate (B86563) detection, the choice of sensor is paramount to achieving accurate and reliable data. This guide provides an objective comparison of two distinct fluorescent lactate indicators: the novel Lactat-CY5 probe and the well-established class of FRET-based genetically encoded sensors.

Introduction to the Contenders

This compound is a fluorescent probe where the lactate molecule is directly conjugated to a Cyanine 5 (Cy5) dye.[1] This design suggests its primary application is for visualizing the localization and uptake of lactate within living cells.[1] Cy5 dyes are renowned for their high molar extinction coefficient, fluorescence stability, and emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[2]

FRET-based lactate sensors , such as the widely used Laconic, are genetically encoded biosensors.[3][4] These sensors consist of a lactate-binding protein domain sandwiched between two fluorescent proteins that form a Förster Resonance Energy Transfer (FRET) pair.[3][4] Upon lactate binding, a conformational change in the protein alters the distance or orientation between the two fluorophores, leading to a change in the FRET efficiency, which can be measured as a ratiometric change in fluorescence intensity.[3][4]

Quantitative Performance: A Data-Driven Comparison

Due to the novelty of this compound, direct quantitative performance data as a lactate concentration sensor is not yet available in the public domain. Its primary described use is for cellular localization.[1] Therefore, this comparison presents the established quantitative data for a representative FRET-based sensor, Laconic, to provide a benchmark for performance.

ParameterFRET-Based Sensor (Laconic)This compound (Inferred)
Sensing Mechanism Genetically encoded, ratiometric FRETDirect fluorescence of Cy5-labeled lactate
Dynamic Range 1 µM to 10 mM lactate[3][4]Not yet established for concentration sensing
Affinity (Kd) Biphasic: 8 ± 2 µM and 830 ± 160 µM[3][5]Not applicable in its current described use
Specificity High; not affected by glucose, pyruvate, acetate, and other key metabolites at physiological concentrations[3][4]Potentially high, but intracellular metabolism of lactate could affect the signal
Response Time Rapid, enabling dynamic live-cell imaging[3]Likely dependent on cellular uptake and transport rates
Photostability Good, with ratiometric imaging correcting for photobleaching[4]Cy5 is known for good photostability[2]
Cellular Expression Requires genetic transfection or transductionDelivered exogenously
Signal Type Ratiometric change in fluorescence intensityFluorescence intensity of a single dye

Advantages and Disadvantages at a Glance

This compound: Potential Advantages and Current Limitations

Potential Advantages:

  • Simplicity of Use: As a chemical probe, it does not require genetic modification of the target cells.

  • High Brightness and Photostability: The inherent properties of the Cy5 dye suggest a strong and stable signal.[2]

  • Far-Red Emission: Cy5's emission profile is ideal for minimizing background autofluorescence in biological samples.[2]

  • Direct Visualization of Uptake: It allows for the direct tracking of lactate's entry and localization within cells.

Current Limitations:

  • Lack of Quantitative Data: There is no published data on its performance as a concentration sensor.

  • Metabolic Alteration: Once inside the cell, the this compound probe could be metabolized, which would alter its localization and signal, potentially confounding the interpretation of results.

  • Indirect Measurement of Intracellular Concentration: The signal intensity would be related to the amount of probe taken up by the cell, which may not directly correlate with the endogenous intracellular lactate concentration.

FRET-Based Sensors: Proven Performance with Technical Considerations

Advantages:

  • Quantitative Measurement: Enables the quantification of intracellular lactate concentrations over a wide dynamic range.[3][4]

  • High Specificity: The protein-based recognition element provides excellent specificity for lactate.[3][4]

  • Dynamic, Real-Time Imaging: Allows for the monitoring of changes in lactate levels in real-time in living cells.[3]

  • Ratiometric Imaging: The FRET signal is inherently ratiometric, which corrects for variations in sensor expression levels, cell path length, and photobleaching.[4]

  • Targetable to Specific Organelles: As they are genetically encoded, they can be targeted to specific subcellular compartments.

Disadvantages:

  • Requires Genetic Manipulation: Cells must be transfected or transduced to express the sensor.

  • Lower Signal-to-Noise Ratio: FRET signals can sometimes have a lower signal-to-noise ratio compared to single-fluorophore probes.

  • Potential for Cellular Perturbation: Overexpression of the sensor protein could potentially buffer intracellular lactate or have other unforeseen effects on cell physiology.

Experimental Protocols: A Methodological Overview

Experimental Workflow for FRET-Based Lactate Sensing (e.g., Laconic)

This protocol outlines the key steps for imaging intracellular lactate using a genetically encoded FRET-based sensor.

FRET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Transfection Cell Transfection with Laconic Plasmid Culture Cell Culture (24-48h) Transfection->Culture Mount Mount Cells on Microscope Culture->Mount Acquire Acquire FRET Images (CFP & YFP Channels) Mount->Acquire Stimulate Apply Experimental Stimulus Acquire->Stimulate TimeLapse Time-Lapse Imaging Stimulate->TimeLapse BG_Subtract Background Subtraction TimeLapse->BG_Subtract Ratio Calculate YFP/CFP Ratio Image BG_Subtract->Ratio Quantify Quantify Ratio Change Ratio->Quantify

Fig 1. Experimental workflow for FRET-based lactate imaging.

Detailed Methodologies:

  • Cell Culture and Transfection: Plate cells on a glass-bottom dish suitable for microscopy. Transfect cells with the FRET-based lactate sensor plasmid using a suitable transfection reagent. Allow 24-48 hours for sensor expression.

  • Microscopy Setup: Use an inverted fluorescence microscope equipped with a high-sensitivity camera and filter sets for the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores. Maintain cells in an appropriate buffer at 37°C.

  • Image Acquisition: Acquire images sequentially through the donor and acceptor channels. For Laconic, which uses mTFP (a CFP variant) and Venus (a YFP variant), typical excitation/emission wavelengths would be ~430nm/480nm for the donor and ~430nm/535nm for the acceptor (capturing FRET).

  • Data Analysis: After background subtraction, generate a ratiometric image by dividing the acceptor channel image by the donor channel image on a pixel-by-pixel basis. Changes in this ratio over time or in response to stimuli reflect changes in intracellular lactate concentration.

Hypothetical Experimental Workflow for this compound

This protocol outlines a potential workflow for using this compound to visualize lactate uptake.

LactatCY5_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Plating Plate Cells Incubation Incubate with This compound Plating->Incubation Wash Wash to Remove Extracellular Probe Incubation->Wash Mount Mount Cells on Microscope Wash->Mount Acquire Acquire Cy5 Image Mount->Acquire TimeLapse Time-Lapse Imaging (Optional) Acquire->TimeLapse Localization Analyze Subcellular Localization TimeLapse->Localization Intensity Quantify Fluorescence Intensity Localization->Intensity

Fig 2. Hypothetical workflow for this compound imaging.

Detailed Methodologies:

  • Cell Culture and Staining: Plate cells on a glass-bottom dish. Prepare a working solution of this compound in a suitable cell culture medium. Incubate the cells with the this compound solution for a designated period to allow for cellular uptake.

  • Washing: Gently wash the cells with fresh medium or buffer to remove any extracellular probe that has not been taken up.

  • Microscopy and Image Acquisition: Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy5 (e.g., excitation ~650nm, emission ~670nm).

  • Data Analysis: Analyze the acquired images to determine the subcellular localization of the Cy5 signal. The intensity of the fluorescence can be quantified to provide a relative measure of lactate uptake.

Signaling and Sensing Pathways

The fundamental mechanisms of lactate detection differ significantly between these two sensor types.

Sensing_Pathways cluster_fret FRET-Based Sensor (Laconic) cluster_cy5 This compound Lactate_FRET Intracellular Lactate Binding_FRET Binding to LldR Domain Lactate_FRET->Binding_FRET Conformation Conformational Change Binding_FRET->Conformation FRET_Change Change in FRET Efficiency Conformation->FRET_Change Ratio_Change Ratiometric Fluorescence Change FRET_Change->Ratio_Change Lactate_CY5_ext Extracellular This compound Uptake Cellular Uptake (e.g., MCTs) Lactate_CY5_ext->Uptake Lactate_CY5_int Intracellular This compound Uptake->Lactate_CY5_int Localization_CY5 Subcellular Localization Lactate_CY5_int->Localization_CY5 Fluorescence Cy5 Fluorescence Intensity Localization_CY5->Fluorescence

Fig 3. Comparison of lactate sensing pathways.

Conclusion and Future Outlook

This compound and FRET-based sensors represent two distinct and complementary approaches to studying lactate in biological systems.

FRET-based sensors like Laconic are the current gold standard for quantitative, real-time measurement of intracellular lactate concentrations. Their high specificity and the ratiometric nature of their signal make them powerful tools for dissecting the dynamics of lactate metabolism.

This compound, in its current form, is positioned as a tool for visualizing the uptake and localization of lactate. Its simplicity of use and favorable spectral properties are significant advantages. However, for it to be considered a direct competitor to FRET-based sensors for quantitative applications, further development and characterization would be required to establish a clear relationship between its fluorescence signal and the endogenous lactate concentration, and to understand the impact of its metabolism on the signal.

For researchers aiming to quantify dynamic changes in intracellular lactate levels, FRET-based sensors are the more appropriate choice. For studies focused on the pathways of lactate transport and its accumulation in specific cellular regions, this compound presents a promising new tool. The continued development of both genetically encoded and chemical probes will undoubtedly provide an increasingly sophisticated toolkit for unraveling the complex roles of lactate in health and disease.

References

Assessing In Vivo Lactate Dynamics: A Comparative Guide to Real-Time Monitoring Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current technologies for the in vivo assessment of lactate (B86563), a key metabolite in cellular metabolism and a critical biomarker in various physiological and pathological states. While interest exists in fluorescently labeled molecules like Lactat-CY5 for their potential in direct imaging, the current scientific literature lacks published in vivo studies, quantitative performance data, and established experimental protocols for this specific probe. Therefore, this guide will focus on well-documented and validated alternative methods that provide robust and accurate measurements of lactate dynamics in real-time.

We will objectively compare the performance of two major classes of lactate sensors: genetically encoded fluorescent biosensors and electrochemical biosensors, with supporting data from peer-reviewed studies. This guide aims to equip researchers with the necessary information to select the most appropriate tool for their in vivo research needs.

Comparison of In Vivo Lactate Monitoring Technologies

The choice of an appropriate in vivo lactate monitoring technology depends on the specific requirements of the research question, including the desired spatial and temporal resolution, the target tissue or fluid, and the need for continuous monitoring. Below is a summary of the key performance characteristics of the leading alternative technologies.

Technology ClassSpecific Probe/SensorPrinciple of OperationDynamic RangeResponse TimeIn Vivo ApplicationKey AdvantagesKey Limitations
Genetically Encoded Fluorescent Biosensors R-eLACCO2.1[1][2][3]Red fluorescent protein-based, single-wavelength intensity metricKd ~1.2 mMSeconds to minutesExtracellular lactate imaging in the brain of awake mice[1][3]High spatial resolution, cell-type specific expression, enables multiplexed imaging.[1][2][3]Requires genetic modification, potential for phototoxicity with long-term imaging.
FiLa-Red[4]Red fluorescent protein-based, single-wavelength intensity metricKd ~460 µMNot specified in vivoNot explicitly detailed in provided abstractsHigh fluorescence change (730%), suitable for multiplexed imaging.[4]In vivo performance and protocol not fully detailed in provided abstracts.
Green Lindoblum[5]Green fluorescent protein-based, single-wavelength intensity metricEC50 ~30 µMSeconds to minutesLive cell imaging, potential for in vivo use[5]High sensitivity for low lactate concentrations.[5]Potential for puncta formation in mammalian cells, dimmer fluorescence.[5]
Electrochemical Biosensors Microneedle-Based SensorsAmperometric detection of H₂O₂ produced by lactate oxidase1-50 mM (in sweat)< 55 seconds (in sweat)Continuous monitoring of lactate in interstitial fluid and sweatMinimally invasive, continuous real-time monitoring, wearable format.Potential for biofouling, signal drift over long-term use.
Implantable BiosensorsAmperometric or potentiometric detectionVariable (e.g., 0.1-30 mM)Seconds to minutesContinuous monitoring in tissue, bloodDirect measurement in deep tissues, high temporal resolutionInvasive, potential for inflammatory response and biofouling

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of in vivo lactate monitoring. Below are representative protocols for the key technologies discussed.

Genetically Encoded Fluorescent Biosensor Imaging (Example: R-eLACCO2.1)

Objective: To visualize extracellular lactate dynamics in the brain of an awake, behaving mouse.

Methodology:

  • Vector Production and Viral Injection:

    • An adeno-associated virus (AAV) vector carrying the R-eLACCO2.1 gene under a neuron-specific promoter (e.g., hSyn) is produced.

    • The AAV is stereotactically injected into the brain region of interest in the mouse.

    • Allow several weeks for robust and stable expression of the biosensor.

  • Cranial Window Implantation:

    • A chronic cranial window is implanted over the injection site to provide optical access to the brain.

  • Two-Photon Microscopy:

    • The mouse is head-fixed under a two-photon microscope.

    • The R-eLACCO2.1 biosensor is excited using a laser tuned to the appropriate wavelength (e.g., ~1100 nm).

    • Emitted fluorescence is collected through a red channel.

  • Data Acquisition and Analysis:

    • Time-lapse images are acquired during baseline conditions and in response to stimuli (e.g., sensory stimulation, pharmacological intervention).

    • Changes in fluorescence intensity (ΔF/F) are calculated to represent relative changes in extracellular lactate concentration.

Electrochemical Microneedle-Based Lactate Monitoring

Objective: To continuously monitor lactate levels in the interstitial fluid of a human subject.

Methodology:

  • Sensor Fabrication:

    • A microneedle array is coated with a multi-layer sensing element. This typically includes a Prussian blue layer as a catalyst, an immobilized lactate oxidase enzyme layer, and an outer diffusion-limiting membrane to control the linear range.

  • Sensor Application:

    • The skin at the application site (e.g., forearm) is cleaned.

    • The microneedle patch is applied to the skin, allowing the microneedles to penetrate the epidermis and reach the interstitial fluid.

  • Data Acquisition:

    • The sensor is connected to a portable potentiostat that applies a constant potential.

    • The resulting current, which is proportional to the hydrogen peroxide concentration generated by the enzymatic reaction with lactate, is recorded continuously.

  • Calibration and Data Analysis:

    • The sensor can be calibrated using a one-point or two-point calibration method with known lactate concentrations.

    • The recorded current is converted into lactate concentration values.

    • Data can be correlated with blood lactate measurements, though a physiological lag time between blood and interstitial fluid lactate levels should be considered.

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

lactate_metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDH LDH Pyruvate->LDH Mitochondrion Mitochondrion Pyruvate->Mitochondrion Lactate Lactate LDH->Lactate TCA_Cycle TCA Cycle & Oxidative Phosphorylation Mitochondrion->TCA_Cycle

Caption: Simplified diagram of lactate metabolism.

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sensor/Probe\nPreparation Sensor/Probe Preparation Animal Model\nPreparation Animal Model Preparation Sensor/Probe\nPreparation->Animal Model\nPreparation Probe Delivery/\nSensor Implantation Probe Delivery/ Sensor Implantation Animal Model\nPreparation->Probe Delivery/\nSensor Implantation In Vivo\nMeasurement In Vivo Measurement Probe Delivery/\nSensor Implantation->In Vivo\nMeasurement Data Acquisition Data Acquisition In Vivo\nMeasurement->Data Acquisition Signal Processing\n& Quantification Signal Processing & Quantification Data Acquisition->Signal Processing\n& Quantification Biological\nInterpretation Biological Interpretation Signal Processing\n& Quantification->Biological\nInterpretation

Caption: General experimental workflow for in vivo lactate studies.

sensor_comparison_logic cluster_fluorescent Fluorescent Probes cluster_electrochemical Electrochemical Sensors In Vivo Lactate\nMeasurement In Vivo Lactate Measurement Genetically Encoded\nBiosensors Genetically Encoded Biosensors In Vivo Lactate\nMeasurement->Genetically Encoded\nBiosensors Small Molecule\nDyes (e.g., this compound) Small Molecule Dyes (e.g., this compound) In Vivo Lactate\nMeasurement->Small Molecule\nDyes (e.g., this compound) Microneedle\nSensors Microneedle Sensors In Vivo Lactate\nMeasurement->Microneedle\nSensors Implantable\nProbes Implantable Probes In Vivo Lactate\nMeasurement->Implantable\nProbes

Caption: Logical relationship of in vivo lactate sensing methods.

References

Safety Operating Guide

Safe Disposal of Lactat-CY5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Lactat-CY5 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The following procedures are based on the individual components, Lactate (B86563) and Cyanine (B1664457) 5 (Cy5) dye, and are intended to offer a conservative approach in the absence of a specific Safety Data Sheet (SDS) for the combined compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

I. Hazard Identification and Waste Classification

Before disposal, it is crucial to understand the potential hazards associated with this compound. This involves considering the properties of both lactic acid and the Cy5 fluorescent dye. Lactic acid is known to be corrosive, while cyanine dyes can be toxic and harmful to aquatic life.[1] Therefore, this compound waste should be treated as hazardous chemical waste.

Key Hazard Considerations:

  • Corrosivity: Due to the lactate component, the waste may be corrosive.

  • Toxicity: Cyanine dyes can be toxic if ingested or absorbed through the skin.

  • Environmental Hazard: Cy5 is very toxic to aquatic life with long-lasting effects.

II. Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment must be worn to minimize exposure.

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]
Lab Coat Standard laboratory coat to protect from splashes.
Respiratory Use in a well-ventilated area. A respirator may be required for large spills or aerosol-generating procedures.

III. Disposal Procedure for Liquid this compound Waste

Liquid waste containing this compound should be collected and disposed of following the steps outlined below. Do not dispose of this waste down the sanitary sewer without prior treatment and approval from your EHS department.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for liquid this compound waste.

    • The container must be made of a material compatible with corrosive and organic waste.

    • Ensure the container is kept closed except when adding waste.

  • Neutralization (if permitted by EHS):

    • Due to the acidic nature of lactate, neutralization may be a required pretreatment step.

    • Slowly add a base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the waste container while stirring in a fume hood.

    • Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.

    • Adjust the pH to a neutral range (typically between 6.0 and 8.0), as specified by your local wastewater regulations.

  • Final Disposal:

    • Once neutralized, the waste should still be treated as hazardous due to the presence of the Cy5 dye.

    • Arrange for a pickup of the hazardous waste container by your institution's EHS department.

    • Some safety data sheets for Cy5 recommend dissolving the material in a combustible solvent and burning it in a chemical incinerator. This should only be performed by a licensed hazardous waste disposal facility.

IV. Disposal of Solid Waste Contaminated with this compound

Solid waste, such as contaminated gloves, pipette tips, and paper towels, must also be disposed of as hazardous waste.

Procedure for Solid Waste:

  • Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof container lined with a chemically resistant bag.

  • Labeling: Clearly label the container as "Hazardous Waste" and list the contents (e.g., "Solid Waste with this compound").

  • Disposal: Arrange for pickup by your institution's EHS department for incineration or other approved disposal methods.

V. Spill Management

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Wear PPE: Don the appropriate PPE as listed in Section II.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

VI. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Lactat_CY5_Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Lined Container solid_waste->collect_solid neutralize Neutralize to pH 6-8 (Consult EHS) collect_liquid->neutralize ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solid->ehs_pickup neutralize->ehs_pickup Neutralized dispose Final Disposal via Incineration ehs_pickup->dispose

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lactat-CY5

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals require immediate and precise safety protocols when handling chemical compounds. This document provides essential, step-by-step guidance for the safe handling and disposal of Lactat-CY5, a fluorescent dye conjugate. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE for various stages of handling.

Stage of HandlingRequired Personal Protective Equipment
Preparation and Handling of this compound Powder - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Tightly fitting safety goggles. - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a respirator is recommended. - Lab Coat: Standard laboratory coat.
Handling of this compound in Solution - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.
Accidental Spills - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Tightly fitting safety goggles. - Respiratory Protection: If the spill generates aerosols or is in a poorly ventilated area, a respirator is necessary. - Lab Coat: Standard laboratory coat.

Operational Plan: From Receipt to Disposal

This section outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Receiving and Storage

Upon receiving this compound, inspect the packaging for any signs of damage. The product should be stored under the conditions recommended by the supplier, which is typically at room temperature in the continental US, though this may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage instructions. Keep the container tightly sealed in a dry, well-ventilated place.

Preparation of Stock Solutions

When preparing stock solutions from the powdered form of this compound, it is imperative to work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any airborne particles.

Experimental Protocol for Solution Preparation:

  • Gather Materials: Ensure all necessary equipment, including vials, pipettes, and the appropriate solvent, are readily available.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Dissolving: Add the appropriate solvent to the powder and mix gently until fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution as recommended, protected from light to prevent photobleaching.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety. As a cyanine (B1664457) dye, specific disposal procedures should be followed.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour cyanine dye solutions down the drain.

Disposal Procedure:

All waste containing this compound must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the collection and disposal of chemical waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Spill Management:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Clean: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: Collect all contaminated materials in a sealed container and dispose of it as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive_Inspect Receive & Inspect Store Store Appropriately Receive_Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Solution Prepare Solution in Ventilated Area Don_PPE->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Waste Conduct_Experiment->Segregate_Waste Dispose_Hazardous Dispose as Hazardous Waste Segregate_Waste->Dispose_Hazardous Spill_Management Spill Management First_Aid First Aid

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.